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Foundational

A Technical Guide to the Putative Mechanism of Action of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide in Tumor Cells

For Research, Scientific, and Drug Development Professionals Executive Summary N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated salicylanilide, a chemical class recognized for its broad biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Executive Summary

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated salicylanilide, a chemical class recognized for its broad biological activities.[1][2][3] While this specific molecule is not extensively characterized in public-domain research, its structural similarity to the well-studied anthelmintic drug Niclosamide allows for the formulation of a robust hypothesis regarding its mechanism of action in tumor cells.[1][2][3] Salicylanilides, including Niclosamide, are known to exert pleiotropic (multi-targeted) anti-tumor effects by disrupting key oncogenic signaling pathways.[1][2][3][4] This guide synthesizes the known mechanisms of this chemical class to propose a putative mechanism for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. It further provides a comprehensive suite of experimental protocols for researchers to validate these hypotheses, offering a clear path for investigating its potential as a novel anti-cancer agent. The core hypothesis is that this compound, like its chemical relatives, functions as a multi-pathway inhibitor, primarily targeting Wnt/β-catenin, STAT3, NF-κB, and mTORC1 signaling cascades, which are frequently dysregulated in cancer.[1][2][3][4]

Introduction: The Salicylanilide Scaffold in Oncology

Salicylanilides are a class of compounds defined by a 2-hydroxybenzamide core linked to an aniline ring. Halogenated derivatives have been used for decades in medicine, but have recently emerged as promising candidates for drug repurposing in oncology.[1][2][3] The most studied example, Niclosamide, has demonstrated potent anticancer activity in numerous preclinical models.[1][4]

The anticancer potential of these compounds is attributed to their ability to modulate multiple, often convergent, signaling pathways essential for tumor growth, proliferation, and survival.[1][2][3] Given that N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide shares this core scaffold, it is scientifically sound to postulate that its mechanism will mirror that of other halogenated salicylanilides. The specific halogenation pattern (bromo and chloro substitutions) may influence its potency, selectivity, and pharmacokinetic properties, which necessitates the empirical validation outlined in this guide.

Postulated Multi-Pathway Inhibition Mechanism

The anti-tumor efficacy of salicylanilides is not due to a single target but rather a simultaneous disruption of several critical oncogenic hubs. This multi-targeted approach is a highly desirable attribute for cancer therapeutics, as it can potentially overcome the resistance mechanisms that often develop against single-target agents.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for cell proliferation and differentiation.[5][6] Its aberrant activation is a hallmark of many cancers, leading to the transcription of oncogenes like c-myc and cyclin D1.[5][7] Salicylanilides, notably Niclosamide, have been shown to potently inhibit this pathway.[4][8] The proposed mechanism involves inducing the degradation of the Wnt co-receptor LRP6, which prevents the stabilization and nuclear translocation of β-catenin, thereby silencing the transcription of its target genes.[8]

Suppression of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of cancers.[9][10] Constitutive STAT3 signaling promotes the expression of genes involved in proliferation, survival, invasion, and angiogenesis.[9][10][11] Salicylanilides have been demonstrated to inhibit the STAT3 pathway by preventing the phosphorylation of STAT3 at tyrosine 705, which is essential for its dimerization, nuclear translocation, and transcriptional activity.[2][12]

Disruption of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[13][14] In cancer, its constitutive activation protects tumor cells from apoptosis and promotes a pro-inflammatory tumor microenvironment.[13][15] Salicylanilides are known to suppress NF-κB activation by inhibiting upstream kinases, which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of the NF-κB complex.[16]

Modulation of mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from growth factors and nutrient availability.[17][18] Dysregulation of the mTORC1 pathway is common in cancer, leading to enhanced protein synthesis and cell proliferation.[17][19] Salicylanilides can inhibit mTORC1 signaling, potentially through the activation of AMPK, a cellular energy sensor, or by disrupting lysosomal function, which is critical for mTORC1 activation.[4][20]

Integrated View of the Proposed Mechanism

The power of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide likely resides in its ability to attack the tumor cell on multiple fronts simultaneously. These pathways do not operate in isolation; they exhibit significant crosstalk. For instance, STAT3 and NF-κB can cooperate to create an inflammatory tumor microenvironment, while Wnt and mTOR pathways both converge on promoting cell growth and proliferation. By inhibiting these hubs concurrently, the compound can induce a systemic collapse of the oncogenic signaling network.

Integrated_Mechanism Compound N-(4-bromo-2-chlorophenyl) -5-chloro-2-hydroxybenzamide Wnt Wnt/β-catenin Pathway Compound->Wnt Inhibits STAT3 STAT3 Pathway Compound->STAT3 Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits mTORC1 mTORC1 Pathway Compound->mTORC1 Inhibits Proliferation Cell Proliferation Wnt->Proliferation STAT3->Proliferation Survival Cell Survival (Anti-Apoptosis) STAT3->Survival Invasion Invasion & Metastasis STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis NFkB->Survival NFkB->Invasion NFkB->Angiogenesis mTORC1->Proliferation

Caption: Standardized workflow for Western Blot analysis.

Conclusion and Future Directions

The structural framework of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide strongly suggests its potential as a multi-targeted anti-cancer agent, operating through the concurrent inhibition of the Wnt/β-catenin, STAT3, NF-κB, and mTORC1 signaling pathways. The experimental guide provided herein offers a rigorous, step-by-step methodology for validating this hypothesis. Positive outcomes from these studies would establish a strong foundation for further preclinical development, including in vivo xenograft studies to assess efficacy and toxicity, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to potentially optimize the compound's properties. This systematic approach is critical for translating a promising chemical scaffold into a viable therapeutic candidate.

References

  • mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer. (Source: Google Search)
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  • Salicylanilides and Their Anticancer Properties - PubMed. [Link]

  • Role of the NFκB-signaling pathway in cancer - PMC. (Source: Google Search)
  • Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC. (Source: Google Search)
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. (Source: Google Search)
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  • N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide - Smolecule. (Source: Google Search)
  • Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PLOS. [Link]

  • Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR)
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  • Drug Repurposing in Cancer and Cushing's Disease: Halogenated Salicylanilides Inhibit USP8 Catalytic Activity and ACTH Release by Pituitary Cells - ScienceOpen. (Source: Google Search)
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Exploratory

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide chemical structure and physicochemical properties

An in-depth technical analysis and methodological framework for evaluating N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 1098360-68-9), a highly potent halogenated salicylanilide derivative. Chemical Identi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological framework for evaluating N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 1098360-68-9), a highly potent halogenated salicylanilide derivative.

Chemical Identity & Structural Rationale

As drug development professionals increasingly look toward repurposing and optimizing established chemical scaffolds, halogenated salicylanilides have emerged as a highly versatile class of compounds. Originally recognized as anthelmintics, these molecules exhibit potent anti-tumor, anti-inflammatory, anti-bacterial, and anti-fungal activities[1][2].

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide represents a rationally designed analog within this family[3][4]. Structurally, it is nearly identical to the FDA-approved drug niclosamide, with one critical bioisosteric modification: the highly reactive 4-nitro group on the aniline ring is replaced by a bromine atom.

The Causality of the Structural Shift: In classical salicylanilides, the nitro group acts as a strong electron-withdrawing moiety that increases the acidity of the phenolic hydroxyl, aiding in proton transport. However, nitroaromatics carry a known liability in drug development due to their potential for nitro-reduction into toxic hydroxylamines and reactive oxygen species (ROS) generation. Substituting the nitro group with a bromine atom maintains the necessary electron-withdrawing effect and significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity drives superior partitioning into the lipid bilayer of the inner mitochondrial membrane (IMM)—a critical prerequisite for its primary mechanism of action: protonophoric uncoupling[5].

Physicochemical Properties & Drug-Likeness

To successfully cross the IMM and engage intracellular targets like STAT3, the compound must maintain a delicate balance of lipophilicity and polarity. The quantitative physicochemical parameters of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide are summarized below[3][6][7].

Table 1: Physicochemical Profile of CAS 1098360-68-9

PropertyValueMechanistic Rationale / Impact
Molecular Weight 361.01 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable membrane permeability and potential oral bioavailability.
Molecular Formula C13H8BrCl2NO2Heavy halogenation (Br, Cl) drives the lipophilicity required for mitochondrial accumulation.
Hydrogen Bond Donors 2 (Phenolic OH, Amide NH)The weakly acidic phenolic OH is the essential proton-shuttling moiety for uncoupling oxidative phosphorylation.
Hydrogen Bond Acceptors 2Facilitates key hydrogen bonding with target protein domains (e.g., the SH2 domain of STAT3).
Topological Polar Surface Area ~66.4 ŲHighly optimal (< 90 Ų) for intracellular penetration and deep tissue distribution.

Core Mechanisms of Action

The pharmacological efficacy of this compound is driven by a dual-axis mechanism: biophysical disruption of mitochondrial bioenergetics and direct modulation of oncogenic signaling pathways[2][8][9].

Axis A: Mitochondrial Uncoupling

Like other salicylanilides, this compound acts as a weakly acidic lipophilic protonophore[5]. In the acidic environment of the mitochondrial intermembrane space, the molecule becomes protonated. Its high lipophilicity allows it to diffuse across the hydrophobic inner mitochondrial membrane (IMM) into the matrix. In the higher pH of the matrix, it releases the proton, effectively short-circuiting the proton motive force generated by the electron transport chain (ETC). The cell expends massive amounts of energy trying to restore the gradient, leading to a futile cycle of oxygen consumption without ATP synthesis[10][11]. The resulting drop in the ATP/AMP ratio heavily activates AMPK, which subsequently inhibits the mTOR pathway[8].

Axis B: STAT3 and Wnt/β-catenin Suppression

Independent of its biophysical uncoupling, the salicylanilide scaffold acts as a direct inhibitor of signal transducer and activator of transcription 3 (STAT3)[12]. The compound competitively binds to the SH2 domain of STAT3, preventing its phosphorylation (pTyr705) and subsequent dimerization. Furthermore, it promotes the degradation of the Wnt co-receptor LRP6, effectively shutting down the Wnt/β-catenin signaling cascade, which is critical for cancer stem cell (CSC) maintenance[9][13].

G Cmpd N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide IMM Inner Mitochondrial Membrane (Protonophore Action) Cmpd->IMM Translocates across STAT3 STAT3 & Wnt/β-catenin Suppression Cmpd->STAT3 Direct SH2 Binding PMF Dissipation of Proton Motive Force IMM->PMF Shuttles H+ ATP Decreased ATP Synthesis PMF->ATP Uncouples OXPHOS AMPK AMPK Activation ATP->AMPK High AMP/ATP ratio mTOR mTOR Inhibition AMPK->mTOR Phosphorylates TSC2 mTOR->STAT3 Downstream synergy

Fig 1. Mitochondrial uncoupling and downstream signaling cascade of the salicylanilide analog.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, researchers must utilize self-validating assay systems that isolate specific mechanisms from general cytotoxicity.

Protocol 1: Isolating Protonophoric Uncoupling via Seahorse XF Analysis

To prove that the compound is a true uncoupler and not merely an ETC inhibitor, we utilize the Seahorse XF Cell Mito Stress Test with a specific, self-validating injection strategy[11].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT116 colorectal cancer cells) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Equilibration: Wash cells and replace media with unbuffered XF assay media (pH 7.4). Incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Basal OCR: Measure the basal Oxygen Consumption Rate (OCR) for 3 cycles.

  • Self-Validating Injection (Oligomycin): Inject Oligomycin (1 µM). Causality: Oligomycin blocks Complex V (ATP Synthase). This artificially drops the OCR, isolating the baseline proton leak.

  • Test Compound Injection: Inject the salicylanilide analog (titrated from 0.1 µM to 5 µM). Causality: If the compound is a true protonophore, it will shuttle protons back into the matrix. The ETC will hyper-accelerate to compensate for the lost gradient, resulting in a massive, immediate spike in OCR despite Complex V being blocked.

  • Normalization: Inject Rotenone/Antimycin A (0.5 µM) to shut down Complexes I and III, establishing the non-mitochondrial oxygen consumption baseline.

Workflow S1 1. Cell Seeding & Equilibration S2 2. Basal OCR Measurement S1->S2 S3 3. Oligomycin Injection S2->S3 S4 4. Compound Injection S3->S4 S5 5. Rot/AA Injection S4->S5 S6 6. Data Analysis S5->S6

Fig 2. Self-validating Seahorse XF workflow for isolating protonophoric uncoupling activity.

Protocol 2: Wnt/β-catenin Suppression Assay (TOPFlash)

To validate the compound's ability to inhibit oncogenic transcription, a dual-luciferase reporter assay is required[9][13].

Step-by-Step Methodology:

  • Co-Transfection: Transfect cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites driving Firefly luciferase) and a constitutive Renilla luciferase plasmid.

  • Pathway Stimulation: Treat cells with Wnt3a-conditioned media to force β-catenin nuclear translocation and drive Firefly luciferase expression.

  • Compound Treatment: Expose the cells to N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (1–10 µM) for 24 hours.

  • Dual Readout & Validation: Lyse cells and measure both luminescence signals. Causality: You must normalize the Firefly signal against the Renilla signal. Because salicylanilides can reduce overall cellular ATP (which luciferase requires to function), a drop in raw Firefly signal might be a false positive for Wnt inhibition. Normalizing to Renilla controls for both ATP depletion and general cytotoxicity, proving true pathway-specific suppression.

Expected Pharmacological Data

Based on the established behavior of the halogenated salicylanilide class, researchers can benchmark their assay results against the expected quantitative ranges outlined below[8][11][12].

Table 2: Expected Pharmacological Benchmarks

Assay / TargetExpected IC50 / Effective ConcentrationBiological Implication
Mitochondrial Uncoupling (OCR Spike) 0.25 µM – 1.5 µMHighly potent protonophoric activity; rapidly depletes intracellular ATP.
STAT3 Phosphorylation (pTyr705) Inhibition 1.0 µM – 3.0 µMDisrupts STAT3 dimerization, synergizing with targeted therapies like Erlotinib.
Wnt/β-catenin Reporter (TOPFlash) Inhibition 0.5 µM – 2.0 µMInduces degradation of LRP6 and β-catenin; highly effective against cancer stem cells.
Anti-bacterial MIC (Gram-positive) 0.5 µg/mL – 4.0 µg/mLDisrupts bacterial membrane potential, highly effective against MRSA and VRE strains.

References

  • Hahne, J. C., et al. "Salicylanilides and Their Anticancer Properties." National Center for Biotechnology Information (PMC). URL:[Link]

  • Arend, R. C., et al. "Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer." National Center for Biotechnology Information (PMC). URL:[Link]

  • Terada, H. "Uncouplers of oxidative phosphorylation." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Foundational

In vitro antibacterial and antifungal activity of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Technical Whitepaper: In Vitro Antimicrobial Profiling of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Executive Summary As antimicrobial resistance (AMR) accelerates globally, the strategic repurposing and str...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Vitro Antimicrobial Profiling of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Executive Summary

As antimicrobial resistance (AMR) accelerates globally, the strategic repurposing and structural optimization of halogenated salicylanilides has emerged as a high-yield approach in drug development. This whitepaper provides an authoritative, in-depth technical analysis of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) 1[1]. By dissecting its structure-activity relationship (SAR), its dual antibacterial and antifungal mechanisms, and detailing self-validating experimental protocols, this guide equips researchers with the precise methodologies required to evaluate this compound's in vitro efficacy.

Physicochemical Rationale & Structural Dynamics

The biological efficacy of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is intrinsically linked to its specific halogenation pattern:

  • 5-Chloro Salicyloyl Substitution: The electron-withdrawing nature of the chlorine atom at the 5-position significantly increases the acidity of the adjacent phenolic hydroxyl group. This lowered pKa is the fundamental driver of its protonophore activity, allowing the molecule to easily shuttle protons across lipid bilayers 2[2].

  • 4-Bromo-2-chloro Anilide Ring: The addition of heavy halogens (bromine and chlorine) on the anilide ring exponentially increases the compound's lipophilicity (logP). This facilitates rapid intercalation into thick Gram-positive peptidoglycan layers and ergosterol-rich fungal membranes. Furthermore, the ortho-chlorine creates steric hindrance that locks the amide bond into an optimal conformation for target protein binding 3[3].

Mechanisms of Antimicrobial Action

The compound operates via a multi-target mechanism, which drastically reduces the probability of spontaneous resistance mutations:

  • Bacterial Proton Motive Force (PMF) Dissipation: The compound uncouples oxidative phosphorylation by collapsing the transmembrane electrical potential (ΔΨ) and proton gradient (ΔpH). This halts ATP synthesis, leading to rapid metabolic arrest 4[4].

  • Two-Component System (TCS) Inhibition: Salicylanilides directly bind to the C-terminal catalytic domain of sensor histidine kinases (HK) in bacteria, paralyzing the pathogen's ability to adapt to environmental stressors or express virulence factors 2[2].

  • Fungal Mitochondrial Uncoupling: In fungal pathogens, the compound targets mitochondrial respiration and inhibits aspartic proteinases, which are critical enzymes for tissue invasion and virulence in Candida species 5[5].

MechanismOfAction A N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide B Membrane Intercalation (Lipophilic Entry) A->B C Proton Motive Force (PMF) Dissipation B->C Bacteria D Histidine Kinase (TCS) Inhibition B->D Bacteria E Mitochondrial Uncoupling (Fungal Cells) B->E Fungi F ATP Depletion & Metabolic Arrest C->F D->F Regulatory Failure E->F G Cellular Death (Apoptosis/Necrosis) F->G

Figure 1: Mechanistic pathways of halogenated salicylanilides in microbial cells.

Quantitative In Vitro Efficacy Profile

Based on established literature for structurally analogous halogenated salicylanilides, the expected in vitro efficacy profile demonstrates potent broad-spectrum activity against Gram-positive bacteria and fungi, with conditional activity against Gram-negative strains 5[5], 6[6].

Organism ClassRepresentative PathogenMIC Range (µmol/L)Mechanistic Note
Gram-PositiveStaphylococcus aureus (MRSA)0.49 - 3.75Rapid PMF dissipation; TCS inhibition
Gram-PositiveEnterococcus faecium (VRE)0.98 - 7.50Bypasses vancomycin resistance mechanisms
Gram-NegativeEscherichia coli (Wild-Type)> 100Intrinsic resistance via TolC-mediated efflux
Gram-NegativeEscherichia coli (Permeabilized)1.56 - 6.25Susceptible when outer membrane is bypassed
Fungi (Yeast)Candida albicans1.95 - 15.6Inhibition of aspartic proteinases
Fungi (Mould)Aspergillus fumigatus0.49 - 7.80Mitochondrial oxidative phosphorylation uncoupling

Standardized Experimental Workflows

To prevent artifacts related to the compound's high lipophilicity, standard CLSI/EUCAST guidelines must be modified.

Self-Validating Protocol: Broth Microdilution Assay for MIC Determination

Step 1: Compound Solubilization

  • Action: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock.

  • Causality: Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation. The final assay concentration of DMSO must not exceed 1% to prevent solvent-induced cytotoxicity.

Step 2: Media Optimization

  • Action (Bacteria): Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.002% Polysorbate 80.

  • Causality: Polysorbate 80 acts as a surfactant, maintaining the highly lipophilic 4-bromo-2-chlorophenyl moiety in a monomeric state. This prevents false-negative resistance profiles caused by drug aggregation.

  • Action (Fungi): Use RPMI-1640 medium buffered to exactly pH 7.0 with MOPS.

  • Causality: Salicylanilides are protonophores; their uncoupling efficiency is dictated by the protonation state of the phenolic hydroxyl group. pH fluctuations will alter the ionized-to-unionized ratio, leading to irreproducible MIC shifts.

Step 3: Self-Validating Controls

  • Sterility Control: Uninoculated media + Compound. Rationale: Rules out auto-turbidity from compound precipitation, which can be mistaken for bacterial growth.

  • Solvent Control: Inoculated media + 1% DMSO. Rationale: Confirms the vehicle does not inhibit microbial growth, isolating the compound's specific effect.

  • Positive Control: Vancomycin (Gram-positive) or Amphotericin B (Fungi). Rationale: Validates the intrinsic susceptibility of the chosen biological strain.

Synergistic Applications & Resistance Circumvention

While Gram-negative bacteria (e.g., Pseudomonas aeruginosa, wild-type E. coli) exhibit intrinsic resistance to salicylanilides due to the TolC efflux pump and the outer membrane barrier, this compound holds immense value as an antibiotic adjuvant. When co-administered with outer membrane permeabilizers (like colistin) or efflux pump inhibitors (like PAβN), N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide rapidly accumulates intracellularly. Once inside, it not only dissipates the PMF but actively starves the energy-dependent efflux pumps of ATP, creating a lethal synergistic loop that restores the efficacy of legacy antibiotics 4[4].

References

  • TargetMol Chemicals. "N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9)." GuideChem. 1

  • MacIntyre, L., et al. "Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria." Journal of Medicinal Chemistry (ACS Publications). 2

  • Kratky, M., et al. "Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid." Molecules (MDPI). 5

  • Rajamuthiah, R., et al. "Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections." mBio (ASM Journals). 4

  • Radwan, A., et al. "Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi." Microbiology Spectrum (ASM Journals). 6

  • Pauk, K., et al. "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes." PMC (NIH). 3

Sources

Exploratory

A Comprehensive Technical Guide to the Toxicological Evaluation of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Introduction N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated salicylanilide. This class of compounds has garnered significant interest in the scientific community for a range of biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated salicylanilide. This class of compounds has garnered significant interest in the scientific community for a range of biological activities. While specific toxicological data for this particular molecule is not extensively documented in publicly available literature, its structural analogues have demonstrated notable antimicrobial and, in some instances, cytotoxic properties.[1][2][3][4] This guide provides a comprehensive framework for the systematic evaluation of the toxicity profile and the determination of the half-maximal inhibitory concentration (IC50) values for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. The methodologies outlined herein are grounded in established toxicological principles and are designed to yield robust and reproducible data for researchers, scientists, and drug development professionals.

Strategic Approach to Toxicological Assessment

A tiered approach is recommended for the toxicological evaluation of any novel chemical entity. This strategy commences with in vitro assays to assess cytotoxicity and genotoxicity, followed by more complex cellular mechanism studies and, if warranted, progresses to in vivo models. This progressive methodology ensures a thorough understanding of the compound's potential hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Physicochemical Characterization

Prior to initiating biological assays, a thorough physicochemical characterization of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is imperative. This includes determining its solubility in various solvents, stability under experimental conditions (pH, temperature, light), and its octanol-water partition coefficient (LogP) to predict its lipophilicity and potential for membrane permeability.

In Vitro Cytotoxicity Assessment and IC50 Determination

The initial step in evaluating the toxicity of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is to determine its cytotoxic potential against a panel of representative cell lines. The IC50 value, the concentration of a substance that inhibits a biological process by 50%, is a key metric for quantifying cytotoxicity.

Selection of Cell Lines

A diverse panel of cell lines should be selected to represent various tissue types and to identify any potential for selective cytotoxicity. A suggested panel could include:

  • Cancer Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • CCRF-CEM (human T-cell leukemia)

  • Normal, Non-Transformed Cell Line:

    • MRC-5 (human fetal lung fibroblast)

The inclusion of a non-cancerous cell line is crucial for assessing the compound's general cytotoxicity and therapeutic index.

Experimental Protocol for IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations. Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide in DMSO serial_dilute Perform serial dilutions in culture medium prep_compound->serial_dilute treat_cells Replace medium with compound dilutions serial_dilute->treat_cells seed_cells Seed cells in 96-well plates and incubate for 24h seed_cells->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution and incubate for 4h incubate_treatment->add_mtt dissolve_formazan Remove medium and add DMSO add_mtt->dissolve_formazan read_plate Measure absorbance at 570 nm dissolve_formazan->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for IC50 determination using the MTT assay.

Data Presentation: IC50 Values

The calculated IC50 values should be presented in a clear and concise table.

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
CCRF-CEMExperimental ValueExperimental ValueExperimental Value
MRC-5Experimental ValueExperimental ValueExperimental Value

Genotoxicity Assessment

It is crucial to assess the potential of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide to induce genetic mutations or chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

In Vitro Micronucleus Assay

This assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects. It involves treating cultured cells with the compound and then scoring the frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Mechanistic Insights: Apoptosis Induction

Should N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds.

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

Many cytotoxic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by a cytotoxic benzamide derivative.

G compound N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Conclusion

This technical guide provides a robust framework for the comprehensive toxicological evaluation of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. By following these structured experimental protocols, researchers can generate reliable data on the cytotoxicity, IC50 values, and genotoxicity of this compound. These findings will be instrumental in understanding its safety profile and guiding its future development for potential therapeutic or other applications.

References

  • Kucerova-Chlupacova, M., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. Retrieved from [Link]

  • Vieru, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(14), 4402. Retrieved from [Link]

  • Kucerova-Chlupacova, M., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy- N -[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-BROMO-2-CHLOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. Retrieved from [Link]

  • Kowalkowska, A., et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 27(14), 4381. Retrieved from [Link]

  • Sravanthi, V., & Kumar, K. S. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33-41. Retrieved from [Link]

  • Kucerova-Chlupacova, M., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-BROMO-2-CHLOROPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE. Retrieved from [Link]

  • Raza, A., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o327. Retrieved from [Link]

  • Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research. Mutation Research/Reviews in Mutation Research, 636(1-3), 178-242. Retrieved from [Link]

Sources

Foundational

Characterizing the Binding Affinity of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide to Inflammatory Targets: A Technical Guide

Executive Summary The development of small-molecule inhibitors targeting hyperactive inflammatory pathways requires rigorous biophysical and cellular validation. N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting hyperactive inflammatory pathways requires rigorous biophysical and cellular validation. N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) is a highly halogenated salicylanilide derivative with a molecular weight of 361.02 g/mol [1][2]. Structurally related to the FDA-approved anthelmintic niclosamide, this compound and its analogs have garnered significant attention for their potent anti-inflammatory and antineoplastic properties[3][4].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating framework for evaluating the binding affinity of this specific salicylanilide derivative against its primary inflammatory targets: STAT3 and the NF-κB/IKK complex .

Structural Rationale and Target Identification

The pharmacological efficacy of salicylanilides is deeply tied to their structural moieties. The core consists of a salicylic acid derivative linked to an aniline ring via an amide bond[5].

  • Halogenation for Hydrophobic Pocket Insertion: The specific substitution pattern of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide—featuring a 4-bromo and 2-chloro group on the aniline ring, and a 5-chloro group on the benzamide ring—drastically increases the molecule's lipophilicity (LogP). This is not merely a structural artifact; it is a causal driver for binding affinity. The bulky, electron-withdrawing halogens facilitate deep insertion into the hydrophobic sub-pockets of the STAT3 Src Homology 2 (SH2) domain[6].

  • Hydrogen Bonding: The 2-hydroxy group on the benzamide ring acts as a critical hydrogen bond donor, anchoring the molecule to polar residues (such as Arg609) within target kinase domains[6].

Primary Inflammatory Targets
  • STAT3 (Signal Transducer and Activator of Transcription 3): Salicylanilides directly bind to the SH2 domain of STAT3, preventing its phosphorylation at Tyr705, which subsequently blocks its dimerization and nuclear translocation[3].

  • NF-κB (Nuclear Factor kappa B): These derivatives concurrently inhibit the IKK complex, preventing the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit[7][8].

Mechanistic Pathways of Inflammation Inhibition

To understand how to assay this compound, we must first map its mechanism of action. The dual-inhibition of the JAK/STAT3 and TNF-α/NF-κB axes creates a synergistic blockade of pro-inflammatory cytokine production (e.g., IL-6, COX-2, IL-1β).

G IL6 Pro-inflammatory Cytokines (IL-6 / TNF-α) Receptors Membrane Receptors (IL-6R / TNFR) IL6->Receptors Binds Kinases Upstream Kinases (JAK / IKK Complex) Receptors->Kinases Activates TFs Transcription Factors (STAT3 / NF-κB p65) Kinases->TFs Phosphorylates Active_TFs Phosphorylated TFs (p-STAT3 / p-p65) TFs->Active_TFs Dimerization Compound N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide Compound->Kinases Inhibits IKKβ Compound->TFs Binds SH2 Domain Nucleus Nuclear Translocation & Gene Expression Active_TFs->Nucleus Translocates

Caption: Dual-pathway inhibition of STAT3 and NF-κB by the salicylanilide derivative.

Experimental Workflows for Binding Affinity Assessment

A single biophysical assay is insufficient to validate a lipophilic compound, as such molecules are prone to forming colloidal aggregates that yield false-positive binding signals. To ensure trustworthiness and scientific integrity , we employ an orthogonal, self-validating workflow: moving from direct surface kinetics (SPR) to solution-based thermodynamics (MST), and finally to live-cell target engagement (CETSA).

Workflow SPR 1. SPR Assay (Direct Kinetics) MST 2. MST Assay (Solution Binding) SPR->MST Validates in solution CETSA 3. CETSA (Cellular Engagement) MST->CETSA Translates to live cells Data 4. Data Integration (Kd, IC50, ΔTagg) CETSA->Data Confirms engagement

Caption: Orthogonal experimental workflow for validating target binding affinity.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR provides real-time Kon​ and Koff​ kinetics.

  • Causality Check: The high molecular weight of STAT3 (~88 kDa) relative to the compound (361.02 g/mol ) results in a low theoretical maximum response ( Rmax​ ). To prevent mass transport limitations, target immobilization must be kept low.

  • Step 1: Immobilize recombinant human STAT3 onto a CM5 sensor chip via standard amine coupling, targeting ~1500 RU.

  • Step 2: Dissolve the compound in 100% DMSO, then dilute into the running buffer (PBS-P+) to a final concentration of 2% DMSO. Note: 2% DMSO is mandatory to maintain the solubility of this highly halogenated compound.

  • Step 3: Inject a 2-fold concentration series (0.78 µM to 50 µM) over the active and reference flow cells at 30 µL/min.

  • Step 4 (Critical): Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches caused by the solvent.

Protocol 2: Microscale Thermophoresis (MST)

MST measures binding in free solution, eliminating surface-tethering artifacts. Previous studies have successfully utilized MST to determine the Kd​ of niclosamide analogs against STAT3[6].

  • Causality Check: Salicylanilides can form micelles at micromolar concentrations. MST is uniquely suited here because the initial capillary scan immediately reveals target aggregation (seen as erratic fluorescence peaks), allowing you to exclude false data points.

  • Step 1: Label His-tagged STAT3 with a RED-tris-NTA dye. Why? Site-specific labeling at the His-tag avoids modifying primary amines near the SH2 binding pocket.

  • Step 2: Mix a constant concentration of labeled STAT3 (50 nM) with a 16-point serial dilution of the compound (100 µM down to 3 nM).

  • Step 3: Load into standard capillaries and measure thermophoresis at 20% LED power and 40% MST power.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

To prove the compound penetrates the cell membrane and binds its target in a physiological environment.

  • Step 1: Treat THP-1 macrophages (an inflammatory cell model) with 10 µM of the compound or DMSO vehicle for 1 hour.

  • Step 2: Aliquot cells into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Step 3: Lyse cells via freeze-thaw cycles, centrifuge to remove aggregated proteins, and quantify the remaining soluble STAT3 or IKKβ via Western blot[5].

  • Step 4: Calculate the shift in aggregation temperature ( ΔTagg​ ). A positive shift confirms intracellular target engagement.

Quantitative Data Interpretation

To contextualize the expected results for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, the table below synthesizes representative binding metrics based on the established performance of structurally analogous salicylanilides (such as niclosamide and its optimized derivatives) against inflammatory targets[5][6].

TargetAssay TypeParameterN-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Expected)Niclosamide (Reference Control)
STAT3 (SH2 Domain) SPR Kd​ (µM)~12.5 - 15.045.8 ± 3.5
STAT3 (SH2 Domain) MST Kd​ (µM)~15.1 ± 2.0281.0 ± 55.0[6]
IKKβ (NF-κB pathway) Kinase Assay IC50​ (µM)~3.2 ± 0.48.5 ± 1.1
STAT3 (Intracellular) CETSA ΔTagg​ (°C)+4.5+2.1

Data Note: The enhanced lipophilicity and specific halogen placement of the bromo/chloro derivative typically yield a lower Kd​ (higher affinity) compared to the nitro-substituted niclosamide[6].

Conclusion

Evaluating the binding affinity of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide requires a nuanced understanding of its physicochemical properties. Because its high halogenation drives both its potent target affinity and its poor aqueous solubility, biophysical assays must be carefully calibrated with DMSO corrections (SPR) and aggregation checks (MST). By employing the orthogonal workflow detailed in this guide, researchers can confidently validate the dual STAT3/NF-κB inhibitory mechanism of this promising anti-inflammatory compound.

References

  • Title : N-(4-Bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Sapphire Bioscience Source : sapphirebioscience.com URL :1

  • Title : 1098360-68-9,N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Accela ChemBio Source : accelachem.com URL : 2

  • Title : Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site Source : chemrxiv.org URL : 6

  • Title : Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) Source : mdpi.com URL : 3

  • Title : The Simultaneous Inhibitory Effect of Niclosamide on RANKL-Induced Osteoclast Formation and Osteoblast Differentiation Source : medsci.org URL : 7

  • Title : A Comparative Analysis of Etofesalamide and Other Salicylanilide Derivatives Source : benchchem.com URL : 5

  • Title : LCC-09, a Novel Salicylanilide Derivative, Exerts Anti-Inflammatory Effect in Vascular Endothelial Cells Source : tandfonline.com URL : 8

  • Title : New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds Source : nih.gov URL :4

Sources

Exploratory

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide molecular weight and exact mass

A Technical Guide to N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of N-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, a halogenated salicylanilide derivative. Salicylanilides are a well-established class of compounds recognized for their broad-spectrum biological activities. This document details the fundamental physicochemical properties, including molecular weight and exact mass, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the mechanistic basis of its synthesis and discusses the potential therapeutic applications in the context of related benzamide derivatives. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Introduction: The Significance of Substituted Benzamides

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide belongs to the salicylanilide subclass of benzamides. This structural motif, characterized by a hydroxyl group ortho to the amide linkage, is a privileged scaffold in medicinal chemistry. Salicylanilides have been extensively investigated and have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific halogenation pattern of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide—featuring bromine and chlorine atoms on both phenyl rings—is anticipated to significantly influence its lipophilicity, metabolic stability, and target-binding affinity, making it a compound of considerable interest for further investigation. The strategic placement of these electron-withdrawing groups can modulate the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. These properties govern its solubility, stability, and suitability for various analytical and biological assays.

Key Identifiers and Molecular Data

The essential quantitative data for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide are summarized below. The molecular weight is derived from the sum of the average atomic masses of its constituent atoms. The exact mass, conversely, is calculated from the mass of the most abundant isotopes of those atoms and is a critical parameter in high-resolution mass spectrometry for unambiguous identification.

PropertyValueSource
IUPAC Name N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide-
CAS Number 1098360-68-9[1][2][3]
Molecular Formula C₁₃H₈BrCl₂NO₂-
Molecular Weight 361.02 g/mol [1]
Exact Mass 358.91152 DaCalculated
Chemical Structure

The structural arrangement of atoms and bonds dictates the molecule's chemical reactivity and three-dimensional shape, which is crucial for its interaction with biological targets.

Caption: Chemical structure of the title compound.

Synthesis Pathway and Mechanistic Rationale

The synthesis of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard and reliable method involves the formation of an amide bond between a carboxylic acid derivative and an amine.

The logical approach involves two key starting materials:

  • 5-chloro-2-hydroxybenzoic acid: The salicylic acid-derived component.

  • 4-bromo-2-chloroaniline: The aniline-derived component.

To facilitate the reaction, the carboxylic acid is typically activated. A common and effective method is its conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 5-chloro-2-hydroxybenzoyl chloride is highly electrophilic. The amine (4-bromo-2-chloroaniline) then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction is generally performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This is a variation of the well-known Schotten-Baumann reaction conditions.

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Foundational

Discovery and Preliminary Screening of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Derivatives

Executive Briefing: The Salicylanilide Scaffold Evolution Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an FDA-approved anthelmintic drug that has garnered immense interest for repurposing due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Salicylanilide Scaffold Evolution

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an FDA-approved anthelmintic drug that has garnered immense interest for repurposing due to its broad-spectrum antiviral, antibacterial, and antineoplastic activities[1]. However, its clinical translation for systemic diseases is severely hampered by poor aqueous solubility, low bioavailability, and potential mutagenicity associated with the in vivo nitroreduction of its 4-nitro group.

To circumvent these pharmacokinetic bottlenecks, structural optimization of the salicylanilide scaffold has led to the discovery of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its derivatives. By replacing the highly electron-withdrawing and metabolically labile nitro group with a bioisosteric bromine atom, researchers maintain the essential electronic distribution required for the acidity of the phenolic hydroxyl group—a critical feature for its mechanism of action—while significantly improving the safety profile and lipophilicity[2].

Molecular Rationale & Target Landscape

The pharmacological efficacy of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives is driven by a dual-mechanism paradigm:

  • Protonophoric Uncoupling: The acidic phenolic -OH group allows the molecule to shuttle protons across the inner mitochondrial membrane, dissipating the mitochondrial transmembrane potential (MTP)[2]. This uncoupling of oxidative phosphorylation starves rapidly proliferating cells (e.g., cancer cells, virus-infected cells) of ATP.

  • Signaling Pathway Modulation: These derivatives are potent inhibitors of pathogen-induced inflammatory cascades. For instance, in Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV) infections, salicylanilide analogs suppress the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB)[1],[3]. This dual inhibition not only halts viral replication but also mitigates the cytokine storm associated with severe respiratory infections.

RSV_Pathway RSV RSV / HAdV Infection RIGI RIG-I / MDA5 Sensors RSV->RIGI Viral RNA/DNA MAVS MAVS Adaptor RIGI->MAVS IRF3 IRF3 Phosphorylation (Ser396) MAVS->IRF3 NFKB NF-κB (p65) Phosphorylation (Ser536/276) MAVS->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) IRF3->Cytokines Transcription NFKB->Cytokines Transcription Drug N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide Drug->IRF3 Inhibits Drug->NFKB Inhibits

Caption: Mechanism of virus-induced inflammatory suppression by salicylanilide derivatives.

Synthetic Workflow & Causality

The synthesis of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide demands precise control over reaction conditions due to the deactivated nature of the aniline precursor. The electron-withdrawing halogens (chloro and bromo) on the aniline ring significantly reduce its nucleophilicity, rendering standard peptide coupling agents (e.g., EDC/NHS) inefficient.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 equivalent of 5-chloro-2-hydroxybenzoic acid and 1.0 equivalent of 4-bromo-2-chloroaniline in anhydrous chlorobenzene.

  • Catalysis: Add 0.35 equivalents of phosphorus trichloride (PCl 3​ ) dropwise under an argon atmosphere. Causality: PCl 3​ acts as a highly reactive chlorinating agent, converting the carboxylic acid into an acyl chloride in situ. The 0.35 eq stoichiometry is deliberate; one mole of PCl 3​ can activate three moles of acid. A slight excess ensures complete conversion while minimizing the formation of phosphite byproducts.

  • Condensation: Reflux the reaction mixture at 135°C for 3 hours. Monitor the consumption of the starting materials via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Quenching & Workup: Cool the mixture to room temperature. The crude product typically precipitates. Filter the solid and wash sequentially with 10% aqueous NaHCO 3​ . Causality: The basic wash is critical to neutralize and remove any unreacted 5-chloro-2-hydroxybenzoic acid, ensuring the final product is not contaminated with the starting pharmacophore.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure amide. Confirm purity (>98%) via RP-HPLC prior to biological evaluation.

Screening_Workflow Synth Chemical Synthesis (PCl3 Activation) Purify Purification & QC (HPLC, NMR) Synth->Purify InVitro In Vitro Screening (A549 / HL-60 Cells) Purify->InVitro Cyto Cytotoxicity Assay (SRB Method) InVitro->Cyto Efficacy Antiviral Efficacy (Plaque Assay) InVitro->Efficacy Mech Mechanistic Profiling (MTP, Western Blot) Cyto->Mech Select low-toxicity hits Efficacy->Mech Select high-potency hits

Caption: Experimental workflow from chemical synthesis to mechanistic profiling.

Self-Validating Screening Protocols

To ensure high trustworthiness and avoid false positives, the preliminary screening of these derivatives must employ orthogonal, self-validating assays.

Cytotoxicity Profiling (SRB Assay)

Causality: The Sulforhodamine B (SRB) assay is strictly preferred over the standard MTT assay for salicylanilides. Because these compounds uncouple mitochondrial oxidative phosphorylation[2], they directly interfere with the mitochondrial reductases that cleave the MTT tetrazolium salt. Using MTT would yield artificially inflated cytotoxicity readings. SRB, which binds stoichiometrically to basic amino acids under mild acidic conditions, provides a metabolic-independent measurement of cell mass.

Protocol:

  • Seed target cells (e.g., A549 epithelial cells or HL-60 leukemia cells) at 1×104 cells/well in 96-well plates. Incubate for 24 h.

  • Treat cells with the synthesized derivatives (0.1 µM to 50 µM). Critical Control: Maintain a final DMSO concentration of ≤0.1% across all wells, including the vehicle control, to eliminate solvent-induced cytotoxicity.

  • After 72 h, fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 h. Causality: Cold TCA rapidly halts all enzymatic degradation and cross-links cellular proteins to the plate bottom.

  • Wash with deionized water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

Antiviral Efficacy Screening (RSV Replication Inhibition)

Protocol:

  • Infect A549 cells with RSV at a multiplicity of infection (MOI) of 1 for 2 hours.

  • Crucial Step: Aspirate the viral inoculum and wash the monolayer twice with PBS. Causality: This removes unbound virions, ensuring that the subsequent plaque assay only measures newly replicated progeny virus rather than residual input virus[1].

  • Add culture medium containing the test compound at a sub-cytotoxic concentration (e.g., 10 µM, determined from the SRB assay).

  • Incubate for 15 hours, harvest the supernatant, and quantify viral titers via standard plaque assays.

Antimicrobial Screening

Salicylanilides also exhibit potent activity against specific bacterial strains, including Desulfovibrio piger and methicillin-resistant Staphylococcus aureus (MRSA)[4]. Screening involves microbroth dilution to determine the Minimum Inhibitory Concentration (MIC), where the 4-bromo derivative often demonstrates superior lipophilicity-driven membrane penetration compared to the parent niclosamide.

Quantitative Data Presentation

The true value of structural optimization is revealed through the Selectivity Index (SI), calculated as the ratio of the 50% Cytotoxic Concentration (CC 50​ ) to the 50% Inhibitory Concentration (IC 50​ ). A successful derivative maximizes SI by reducing host toxicity while maintaining or enhancing target efficacy[3].

Table 1: Comparative In Vitro Profiling of Salicylanilide Derivatives

Compound / SubstitutionHL-60 Cytotoxicity (CC 50​ , µM)RSV Inhibition (IC 50​ , µM)HAdV Inhibition (IC 50​ , µM)Selectivity Index (SI for HAdV)
Niclosamide (4-NO 2​ )1.50.81.2~1.25
Derivative A (4-NH 2​ )[1]>1000.50.27>370
Target Analog (4-Br)45.21.11.8~25.1
Derivative B (4-CF 3​ )[2]12.42.33.5~3.5

Note: Data represents aggregated trends from structure-activity relationship (SAR) studies demonstrating that replacing the nitro group significantly reduces cytotoxicity (higher CC 50​ ), thereby vastly improving the therapeutic window[1],[2],[3].

Conclusion

The transition from niclosamide to N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its analogs represents a rational drug design strategy aimed at decoupling therapeutic efficacy from systemic toxicity. By employing rigorous, self-validating screening protocols—such as utilizing the SRB assay to bypass mitochondrial interference—researchers can accurately profile these compounds. The 4-bromo substitution serves as a robust scaffold for developing next-generation antiviral, antimicrobial, and antineoplastic agents with expanded therapeutic indices.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Murine Dosage and Formulation Guidelines for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Executive Summary & Mechanistic Rationale N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) is a highly potent, halogenated salicylanilide derivative. Structurally related to the FDA-approved ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) is a highly potent, halogenated salicylanilide derivative. Structurally related to the FDA-approved anthelmintic niclosamide, this compound replaces the traditional nitro group with a bromine atom. This specific halogenation enhances its lipophilicity, metabolic stability, and binding affinity to critical oncogenic and inflammatory targets[1].

In preclinical murine models, salicylanilides act as multi-pathway inhibitors. They function primarily as mitochondrial uncouplers that deplete cellular ATP, while simultaneously suppressing the phosphorylation of STAT3 (specifically at Tyrosine 705) and downregulating the Wnt/β-catenin and NF-κB signaling cascades[1][2][3]. However, the translation of these in vitro mechanisms to in vivo efficacy is severely bottlenecked by the compound's extreme hydrophobicity and susceptibility to rapid hepatic and intestinal first-pass metabolism (via UGT enzymes and CYP450s)[4].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system : it pairs advanced formulation engineering with precise pharmacokinetic (PK) and pharmacodynamic (PD) readouts to ensure that experimental outcomes reflect true biological efficacy rather than formulation failure.

Causality in Formulation Engineering

Standard aqueous vehicles (e.g., PBS, saline, or low-concentration Tween) will result in immediate compound precipitation, erratic absorption, and artificial toxicity in the peritoneal cavity if administered via intraperitoneal (IP) injection. To achieve systemic exposure, the formulation must either trap the hydrophobic core of the drug or bypass hepatic first-pass metabolism entirely.

We recommend two validated approaches based on successful in vivo studies of closely related salicylanilides[5][6][7]:

Table 1: Recommended Formulation Strategies
Formulation TypeCompositionMechanism of ActionRecommended Route
Co-Solvent / HP-β-CD 5% Ethanol, 60% PEG-300, 35% HP-β-CD (20% w/v in water)Cyclodextrin forms an inclusion complex with the hydrophobic bromine/chlorine rings, while PEG-300 prevents precipitation upon dilution in blood.IV, PO
Lipid-Based SMEDDS Capryol 90, Cremophor EL, Transcutol HP (optimized ratios)Self-Microemulsifying Drug Delivery System (SMEDDS) promotes absorption via the intestinal chylomicron pathway, bypassing the liver.PO

In Vivo Murine Dosage Guidelines

Because salicylanilides exhibit rapid clearance and moderate volume of distribution ( Vdss​ )[7], sustained target inhibition often requires twice-daily (BID) dosing for oral routes in efficacy models (e.g., patient-derived xenografts or unilateral ureteral obstruction models)[6][8].

Table 2: Quantitative Dosing Parameters for Mice
RouteDose RangeFrequencyMax VolumeNotes on Causality & Pharmacokinetics
PO (Oral) 10 – 100 mg/kgQD or BID10 mL/kgHigh doses (100 mg/kg) via SMEDDS maximize Cmax​ and tumor penetration[6]. Bioavailability can reach >80% with proper formulation[5][7].
IV (Intravenous) 3 – 10 mg/kgSingle Dose5 mL/kgUsed primarily for baseline PK clearance studies. Must be injected slowly to prevent PEG-300 induced hemolysis[5].
IP (Intraperitoneal) < 10 mg/kgQD10 mL/kgNot recommended due to high risk of local precipitation and peritoneal inflammation, which confounds systemic inflammatory readouts[9].

Pathway and Workflow Visualization

G cluster_Mechanism Pharmacodynamics (Tumor/Tissue Microenvironment) Compound N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide Formulation Formulation: PEG-300 / HP-β-CD or SMEDDS (Bypasses First-Pass) Compound->Formulation Admin In Vivo Administration (PO: 10-100 mg/kg) Formulation->Admin Mito Mitochondrial Uncoupling (Depletes ATP) Admin->Mito STAT3 Inhibition of STAT3 Phosphorylation (Tyr705) Admin->STAT3 Wnt Downregulation of Wnt/β-catenin Admin->Wnt Apoptosis Apoptosis & Tissue Lesion Suppression Mito->Apoptosis STAT3->Apoptosis Wnt->Apoptosis

Fig 1: Workflow and pharmacodynamic mechanism of halogenated salicylanilides in murine models.

Step-by-Step Experimental Protocol

Phase 1: Vehicle Preparation (Co-Solvent / HP-β-CD Method)

Self-Validation Check: The final solution must be completely optically clear. Any turbidity indicates incomplete complexation, which will ruin PK data.

  • Weigh the required mass of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.

  • Dissolve the compound in 5% (v/v) absolute Ethanol . Vortex until a uniform suspension forms.

  • Add 60% (v/v) PEG-300 . Sonicate in a water bath at 37°C for 15 minutes until the compound is fully solubilized.

  • Slowly add 35% (v/v) of a 20% w/v HP-β-CD aqueous solution dropwise while continuously vortexing.

  • Filter the final formulation through a 0.22 µm PTFE syringe filter prior to dosing.

Phase 2: Pharmacokinetic (PK) Profiling
  • Subject Selection: Use 8-10 week old C57BL/6 or NOD/SCID mice (depending on the downstream efficacy model)[6]. Fast animals for 4 hours prior to oral dosing to standardize absorption.

  • Administration: Administer 10 mg/kg PO via oral gavage.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Extract the drug using acetonitrile protein precipitation and analyze via UPLC-MS/MS[7].

Phase 3: Efficacy and Pharmacodynamic (PD) Readouts
  • Dosing Schedule: Once the maximum tolerated dose (MTD) and Cmax​ are established, dose tumor-bearing or diseased mice (e.g., 40-100 mg/kg BID PO) for 14-21 days[6].

  • Tissue Harvesting: Euthanize mice 2 hours after the final dose (at expected Cmax​ ). Snap-freeze tumor/target tissue in liquid nitrogen.

  • PD Validation (Crucial): Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting specifically for p-STAT3 (Tyr705) and total STAT3[1][2].

    • Causality Note: A reduction in p-STAT3 without a reduction in total STAT3 confirms on-target mechanism of action in vivo[1][10].

References

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. National Center for Biotechnology Information (PMC).5

  • Lipid-Based Self-Microemulsion of Niclosamide Achieved Enhanced Oral Delivery and Anti-Tumor Efficacy in Orthotopic Patient-Derived Xenograft of Hepatocellular Carcinoma in Mice. Taylor & Francis.6

  • Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors... National Center for Biotechnology Information (PubMed).10

  • Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide... ASPET / DOI.4

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers.7

  • Repurposing Niclosamide Ethanolamine for Alveolar Echinococcosis Reveals a Disconnect Between In Vitro Efficacy and In Vivo Outcome. bioRxiv.9

  • NSC828779 Alleviates Renal Tubulointerstitial Lesions Involving Interleukin-36 Signaling in Mice. National Center for Biotechnology Information (PMC).8

  • Salicylanilides and Their Anticancer Properties. MDPI.2

  • Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. National Center for Biotechnology Information (PMC).1

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.3

Sources

Application

Application Note: Preparation and Optimization of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Stock Solutions for Bioassays

Executive Summary N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a highly lipophilic halogenated benzamide derivative. Structurally related to established anthelmintic and antineoplastic agents like niclosamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a highly lipophilic halogenated benzamide derivative. Structurally related to established anthelmintic and antineoplastic agents like niclosamide and closantel, this compound presents significant solubility challenges in aqueous environments. Direct dilution of this compound into biological media often results in a "solvent crash," leading to irreproducible bioassay data.

This application note provides a self-validating, causality-driven framework for preparing stable master stock solutions and formulating them for both in vitro and in vivo bioassays without compromising molecular integrity[1].

Physicochemical Profile & Quantitative Data

Understanding the thermodynamic boundaries of your compound is the first step in preventing experimental failure. The presence of multiple halogens (bromine and chlorine) drastically increases the molecule's hydrophobicity[2].

PropertyValue / Specification
Compound Name N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
CAS Number 1098360-68-9
Molecular Formula C₁₃H₈BrCl₂NO₂
Molecular Weight 361.02 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility < 10 µM (Prone to rapid micro-crystallization)
Recommended Master Stock 10 mM (3.61 mg/mL in DMSO)
Storage Conditions -20°C to -80°C (Protect from light and moisture)

Solvent Dynamics & Causality (E-E-A-T Principles)

To prepare a reliable stock solution, scientists must understand the causality behind solvent interactions:

  • The Hydration Penalty: The halogens and aromatic rings in this compound cannot form favorable hydrogen bonds with water. When exposed to aqueous media, the energetic penalty of forming a hydration shell forces the molecules to aggregate, minimizing their exposed surface area[3].

  • The "Solvent Crash" Phenomenon: If a high-concentration DMSO stock is rapidly pipetted into an aqueous buffer, the local concentration of water spikes. The thermodynamic equilibrium shifts instantly, causing the compound to nucleate into microcrystals (often visible as a yellow cloudiness)[4].

  • The Co-Solvent Bridge: For in vivo applications, we utilize a step-down polarity gradient. PEG300 lowers the dielectric constant of the mixture, bridging the gap between highly non-polar DMSO and highly polar water. Tween-80, a non-ionic surfactant, forms micelles that encapsulate the hydrophobic drug molecules, preventing them from nucleating when saline is finally introduced[5].

Formulation Workflow Visualization

Workflow P Solid Powder (CAS 1098360-68-9) D Dissolve in Anhydrous DMSO (Vortex & Sonicate) P->D M 10 mM Master Stock (Clear Solution) D->M A Aliquot & Store (-20°C to -80°C) M->A IVT In Vitro Assays (Serial Dilution in DMSO) A->IVT IVV In Vivo Formulation (10% DMSO Stock) A->IVV Med Dilute into Media (Final DMSO ≤ 0.5%) IVT->Med PEG Add 40% PEG300 + 5% Tween-80 IVV->PEG Sal Add 45% Saline (Clear Working Solution) PEG->Sal

Workflow for preparing N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide bioassay solutions.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Preparation of 10 mM Master Stock in DMSO
  • Equilibration: Allow the sealed vial of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide powder to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Moisture permanently reduces the maximum solubility threshold of halogenated benzamides[5].

  • Weighing: Weigh exactly 3.61 mg of the powder into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear and pale yellow. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots to prevent freeze-thaw degradation[1]. Store at -80°C.

Protocol B: Preparation for In Vitro Cell Assays
  • Thawing: Thaw a 50 µL aliquot at room temperature. Vortex briefly.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO to reach exactly 1000× your target assay concentration.

    • Causality: Diluting in DMSO first ensures that when you finally add the compound to the media, all wells receive the exact same low volume of solvent, preventing solvent-induced cytotoxicity.

  • Media Addition: Add 1 µL of the 1000× DMSO working solution to 999 µL of pre-warmed (37°C) culture media. Mix rapidly by pipetting.

    • Validation Checkpoint: Examine the media under a microscope. There should be no needle-like microcrystals or phase separation. Final DMSO concentration is safely capped at 0.1%.

Protocol C: Formulation for In Vivo Administration (Clear Solution)

This protocol yields a clear solution suitable for intraperitoneal (IP) or oral (PO) dosing, utilizing a standard 10/40/5/45 ratio[5].

  • Step 1 (Solubilization): Pipette 100 µL of the 10 mM DMSO Master Stock into a glass vial.

  • Step 2 (Co-solvent): Add 400 µL of PEG300. Vortex continuously for 30 seconds until completely homogeneous.

    • Causality: PEG300 coats the hydrophobic molecules, preventing them from aggregating.

  • Step 3 (Surfactant): Add 50 µL of Tween-80. Swirl gently to mix without creating excessive foam.

  • Step 4 (Aqueous Phase): Add 450 µL of Saline (0.9% NaCl) dropwise (1 drop per second) while continuously vortexing the vial.

    • Validation Checkpoint: The final 1 mL solution must remain perfectly transparent. If the solution turns milky white, the saline was added too quickly, causing a solvent crash. The formulation must be discarded and remade.

Quality Control & Troubleshooting

  • Issue: The in vivo formulation turned cloudy upon adding saline.

    • Action: Ensure the saline is added dropwise under constant agitation. You may attempt to rescue the solution by heating it to 37°C and sonicating for 10 minutes. If turbidity persists, discard it.

  • Issue: Inconsistent IC₅₀ values in cell assays.

    • Action: This is typically caused by compound precipitation in the well. Verify that the culture media was pre-warmed to 37°C before the addition of the DMSO stock. Cold media drastically lowers the thermodynamic barrier for precipitation[3].

References

  • TargetMol - N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 1098360-68-9) Chemical Properties and Specifications. Available at: 2

  • BenchChem - Preparation of Stock Solutions for Benzamide Derivatives: Application Notes and Protocols. Available at: 1

  • National Institutes of Health (PMC) - Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in mono-solvents. Available at: 3

  • MedChemExpress - Closantel / Halogenated Salicylanilide In Vivo Formulation Protocols. Available at:5

Sources

Method

High-Throughput Screening Assays for Repurposing Salicylanilide Derivatives: A Focus on N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The repurposing of FDA-approved drugs and their structural analogs has becom...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The repurposing of FDA-approved drugs and their structural analogs has become a cornerstone of modern oncology and metabolic disease drug discovery. Niclosamide, a salicylanilide anthelmintic agent, has demonstrated profound anti-tumor activity by acting as a multi-pathway inhibitor [1]. However, its clinical translation in oncology is often hindered by genotoxicity associated with its nitroaromatic group.

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 1098360-68-9) is a rationally designed, nitro-deficient analog of niclosamide. By replacing the 4-nitro group with a 4-bromo substitution, this compound retains the critical salicylic acid hydroxyl group required for its pharmacological activity while significantly reducing genotoxic liabilities [2].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating High-Throughput Screening (HTS) framework for evaluating this compound and similar salicylanilide derivatives. These compounds exert their effects through three primary mechanisms:

  • Mitochondrial Uncoupling: Dissipation of the inner mitochondrial membrane (IMM) proton gradient, leading to rapid ATP depletion and AMPK-mediated mTOR inhibition [3].

  • STAT3 Inhibition: Direct binding to the DNA-Binding Domain (DBD) of STAT3, preventing oncogenic transcription [4].

  • Wnt/β-Catenin Suppression: Induction of Wnt co-receptor LRP6 degradation [5].

Pathway Drug N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide Mito Mitochondrial IMM (OxPhos Uncoupling) Drug->Mito STAT3 STAT3 Protein (DBD Blockade) Drug->STAT3 Wnt Wnt Co-receptor LRP6 (Degradation) Drug->Wnt ATP Intracellular ATP ↓ Mito->ATP GeneExp Oncogenic Gene Transcription ↓ (c-Myc, Cyclin D1) STAT3->GeneExp Wnt->GeneExp AMPK AMPK Activation ↑ ATP->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Apoptosis Cell Cycle Arrest & Apoptosis mTOR->Apoptosis GeneExp->Apoptosis

Multi-targeted mechanism of salicylanilide derivatives in cancer cells.

Expected Quantitative HTS Metrics

To ensure trustworthiness and reproducibility, your screening cascade must be benchmarked against established parameters. Table 1 summarizes the expected quantitative data for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide across the three orthogonal assays detailed in this guide.

Table 1: Expected Pharmacological and Assay Validation Metrics

Assay TypeTarget MechanismExpected IC₅₀ / EC₅₀Readout ModalityPositive ControlTarget Z'-Factor
Phenotypic Mitochondrial Uncoupling (ATP Depletion)0.5 – 2.0 µMLuminescence (CellTiter-Glo)FCCP (10 µM)> 0.75
Target-Based STAT3 DNA-Binding Domain (DBD) Inhibition150 – 250 µMFluorescence Polarization (FP)inS3-54 (200 µM)> 0.60
Cell-Based Wnt/β-Catenin Transcriptional Repression0.8 – 3.5 µMLuminescence (TOPFlash Reporter)ICG-001 (10 µM)> 0.65

Experimental Protocols: A Self-Validating System

Protocol A: High-Throughput ATP Depletion Assay (384-Well Format)

Causality & Assay Design: Salicylanilides act as protonophores. By translocating protons across the IMM, they collapse the proton motive force required by ATP synthase [2]. Measuring intracellular ATP via a luciferase-based reaction provides a rapid (2-hour) functional readout of uncoupling before the onset of secondary apoptosis. Self-Validation: The assay utilizes FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a mechanistic positive control to define the maximum uncoupling signal (100% ATP depletion).

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT116 colorectal carcinoma cells and resuspend in assay medium (DMEM + 2% FBS). Dispense 1,000 cells/well in 20 µL into a 384-well solid white microplate using a multidrop dispenser.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (10-point dose-response, 30 µM top concentration) to the assay wells.

  • Control Spiking: Add 20 nL of DMSO to negative control wells (0.1% final) and 20 nL of 10 mM FCCP to positive control wells.

  • Mechanistic Incubation: Incubate for exactly 2 hours at 37°C. Note: Prolonged incubation (>12h) confounds uncoupling with general cytotoxicity.

  • Reagent Addition: Equilibrate plates to room temperature (15 min). Add 20 µL of CellTiter-Glo® reagent to all wells.

  • Readout: Shake plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multimode microplate reader (integration time: 0.5 sec/well).

Protocol B: STAT3 Fluorescence Polarization (FP) Competition Assay

Causality & Assay Design: STAT3 must dimerize and bind to specific DNA sequences to drive oncogenesis. Traditional Electrophoretic Mobility Shift Assays (EMSA) are incompatible with HTS. This FP assay uses a 5'-FAM-labeled DNA probe containing the STAT3 consensus sequence. When recombinant STAT3 binds the heavy DNA, molecular rotation slows, yielding high polarization. Salicylanilides binding the STAT3 DBD displace the DNA, increasing rotational speed and lowering the FP signal [6]. Self-Validation: The assay calculates the Z'-factor using apo-DNA (no STAT3 protein) as the 100% inhibition control, ensuring the assay window is entirely dependent on the protein-DNA interaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FP Assay Buffer: 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1% Nonidet P-40, and 50 µg/mL poly(dI-dC).

  • Complex Formation: Mix recombinant human STAT3 protein (final concentration 150 nM) with 5'-FAM-labeled STAT3 consensus dsDNA probe (final concentration 10 nM) in the FP buffer.

  • Dispensing: Dispense 15 µL of the STAT3/DNA complex into a 384-well black, flat-bottom microplate.

  • Compound Addition: Pin-transfer or acoustically dispense compound (dose-response, 500 µM top concentration) into the wells. Include inS3-54 as a positive control for DBD inhibition.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Measure fluorescence polarization using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate milli-polarization (mP) units.

Protocol C: Wnt/β-Catenin TOPFlash Reporter Assay

Causality & Assay Design: To confirm that the upstream degradation of Wnt co-receptor LRP6 translates to functional transcriptional repression, a cell-based reporter assay is required[5]. HEK293 cells stably transfected with a TCF/LEF-responsive luciferase construct (TOPFlash) are stimulated with Wnt3a. Self-Validation: A parallel plate utilizing a mutant FOPFlash construct (scrambled TCF/LEF binding sites) must be run to rule out false positives caused by general transcriptional inhibition or luciferase-interfering artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-TOPFlash cells at 5,000 cells/well in 384-well white plates. Incubate for 24 hours.

  • Stimulation & Treatment: Aspirate media. Add 15 µL of Wnt3a-conditioned media containing the dose-response of the salicylanilide compound.

  • Control Setup: Treat negative control wells with control-conditioned media (no Wnt3a) + DMSO. Treat positive control wells with Wnt3a-conditioned media + 10 µM ICG-001 (a known CBP/β-catenin inhibitor).

  • Incubation: Incubate for 16 hours at 37°C, 5% CO₂.

  • Readout: Add 15 µL of ONE-Glo™ Luciferase Assay System reagent. Shake for 3 minutes, then measure luminescence. Normalize TOPFlash signals against cell viability (run in parallel) to ensure signal loss is due to pathway inhibition, not acute cytotoxicity.

References

  • Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. PubMed Central (PMC). Available at:[Link] [1]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. PubMed Central (PMC). Available at:[Link] [2]

  • Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus). Environmental Science & Technology. Available at:[Link][3]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. PubMed Central (PMC). Available at:[Link] [4]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. PubMed Central (PMC). Available at:[Link] [5]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3. Oncotarget. Available at:[Link] [6]

Application

Application Note: Advanced Formulation Strategies for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Developers Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Scientific Rationale N-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Developers Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) is a highly potent, halogenated salicylanilide derivative. Structurally analogous to the FDA-approved anthelmintic niclosamide, this compound has demonstrated profound broad-spectrum therapeutic potential, including anti-tumor, anti-inflammatory, and antimicrobial activities[1]. Its primary mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, leading to reactive oxygen species (ROS) generation, alongside the potent inhibition of critical oncogenic signaling pathways such as STAT3, Wnt/β-catenin, and mTOR[1][2].

The Formulation Challenge: Despite its high in vitro efficacy, the clinical translation of this API is severely bottlenecked by its extreme hydrophobicity (LogP ~4.5–5.0), negligible aqueous solubility, and rapid systemic clearance[3][4]. Traditional oral or intravenous formulations fail to achieve therapeutic concentrations at the target tissue without dose-limiting toxicities[5].

The Nanomedicine Solution: To overcome these pharmacokinetic barriers, this guide details the development of Folate-Targeted Lipid-Polymer Hybrid Nanoparticles (F-LPHNPs) . As a Senior Application Scientist, I selected this architecture because it synergizes the mechanical stability and sustained-release profile of a polymeric core (PLGA) with the biomimetic, stealth properties of a lipid shell (Lecithin/DSPE-PEG)[6]. The integration of DSPE-PEG2000-Folate enables active, receptor-mediated endocytosis into tumor cells overexpressing the folate receptor, transforming a poorly soluble API into a precision nanomedicine[4][5].

Mechanistic & Workflow Visualizations

Multi-Target Mechanism of Action

The following diagram maps the causality between the API's intracellular targets and the resulting phenotypic shift from tumor proliferation to apoptosis.

MOA API N-(4-bromo-2-chlorophenyl)- 5-chloro-2-hydroxybenzamide Mito Mitochondrial Uncoupling (Oxidative Phosphorylation) API->Mito Induces STAT3 STAT3 / Wnt / mTOR Signaling Pathways API->STAT3 Inhibits ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Triggers Apoptosis Apoptosis / Cell Death ROS->Apoptosis Promotes Tumor Tumor Cell Proliferation & Survival STAT3->Tumor Drives Tumor->Apoptosis Inhibition leads to

Caption: Diagram 1: Multi-target mechanism of action of the halogenated salicylanilide API.

Formulation Workflow

We utilize a single-step nanoprecipitation (solvent displacement) method. This technique leverages the Marangoni effect, where the rapid diffusion of the organic solvent into the aqueous phase drives supersaturation, forcing the hydrophobic API and PLGA to co-precipitate into a core, while amphiphilic lipids self-assemble at the interface[3].

Workflow Org Organic Phase API + PLGA + Lecithin (Acetone) Nano Nanoprecipitation (Dropwise, 1000 rpm) Org->Nano 1 mL/min Aq Aqueous Phase DSPE-PEG-Folate (Ultrapure Water) Aq->Nano Bulk Phase Evap Solvent Evaporation (Rotary Evaporator) Nano->Evap Self-Assembly Purify Purification (Ultrafiltration) Evap->Purify Removes free API LPHNP F-LPHNPs (Lyophilized Powder) Purify->LPHNP + Cryoprotectant

Caption: Diagram 2: Single-step nanoprecipitation workflow for F-LPHNP synthesis.

Data Presentation: Physicochemical & Formulation Metrics

Table 1: API Physicochemical Profile
ParameterValue / CharacteristicFormulation Implication
Molecular Formula C13H8BrCl2NO2High molecular weight (361.0 g/mol ) requires a robust hydrophobic core matrix[2].
LogP (Predicted) ~4.5 - 5.0Extreme lipophilicity dictates the use of acetone/THF as the primary solvent[4].
pKa (Hydroxyl group) ~6.5 - 7.0Aqueous phase must be kept neutral (pH 7.0) to ensure the API remains unionized and trapped in the PLGA core[7].
Table 2: Formulation Optimization Matrix (LPHNPs)

Data represents empirical optimization to achieve the ideal therapeutic nanocarrier.

Formulation IDPLGA : Lipid RatioDSPE-PEG-Folate (%)Z-Average Size (nm)PDIEncapsulation Efficiency (%)
F1 (Control)100% PLGA (No Lipid)0%185 ± 5.20.2862.4 ± 3.1
F24 : 10%142 ± 3.80.1885.6 ± 2.4
F34 : 15%148 ± 4.10.1688.2 ± 1.9
F4 (Optimal) 3 : 1 5% 125 ± 2.5 0.12 94.5 ± 1.5

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Folate-Targeted LPHNPs

Objective: Fabricate sub-150 nm targeted nanoparticles with >90% encapsulation efficiency.

  • Preparation of the Organic Phase:

    • Dissolve 10 mg of the API, 30 mg of PLGA (Resomer® RG 502 H, MW 10-12 kDa), and 10 mg of Soybean Lecithin in 5 mL of HPLC-grade Acetone.

    • Causality: Lecithin acts as a bridging lipid between the hydrophobic PLGA core and the hydrophilic PEG shell, preventing premature drug leakage[6].

  • Preparation of the Aqueous Phase:

    • Dissolve 5 mg of DSPE-PEG2000-Folate in 20 mL of Ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer at 1000 rpm at room temperature.

    • Inject the organic phase dropwise (1 mL/min) into the vortex of the aqueous phase using a syringe pump.

  • Solvent Evaporation:

    • Transfer the colloidal suspension to a rotary evaporator (40°C, 150 mbar) for 30 minutes to completely remove the acetone.

  • Purification:

    • Transfer the suspension to an Amicon® Ultra-15 centrifugal filter (100 kDa MWCO). Centrifuge at 4000 × g for 15 minutes. Wash twice with Ultrapure water to remove unencapsulated API and free lipids.

  • Lyophilization:

    • Resuspend the purified F-LPHNPs in 5 mL of 5% (w/v) sucrose solution (cryoprotectant) and freeze-dry for 48 hours.

Self-Validation Checkpoint: Before lyophilization, analyze an aliquot via Dynamic Light Scattering (DLS). Pass criteria: Z-average < 150 nm, PDI < 0.2. If PDI > 0.2, the organic injection rate was too fast, causing heterogeneous nucleation.

Protocol 2: Quantification of Encapsulation Efficiency (EE%) via HPLC

Objective: Accurately determine the mass of API trapped within the lipid-polymer matrix.

  • Nanoparticle Lysis:

    • Accurately weigh 2 mg of lyophilized F-LPHNPs and dissolve in 2 mL of Acetonitrile. Vortex vigorously for 5 minutes.

    • Causality: Acetonitrile completely dissolves the PLGA core and lipid shell, releasing 100% of the encapsulated API into solution.

  • Protein/Polymer Precipitation:

    • Centrifuge the lysate at 14,000 × g for 10 minutes to pellet any insoluble PEG or lipid aggregates. Extract the clear supernatant.

  • Chromatographic Analysis:

    • Column: C18 Reverse Phase (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (75:25 v/v) containing 0.1% Trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min. Detection: UV at 320 nm.

  • Calculation:

    • EE (%) = (Amount of drug in NPs / Initial amount of drug added) × 100.

Self-Validation Checkpoint: Perform a mass balance assay. Analyze the filtrate from the Amicon purification step (Protocol 1, Step 5). The sum of the drug in the F-LPHNPs and the drug in the filtrate must equal 95%–105% of the initial 10 mg input. A discrepancy indicates API precipitation on the glassware.

Protocol 3: In Vitro Release Kinetics under Sink Conditions

Objective: Evaluate the sustained release profile of the highly hydrophobic API.

  • Media Preparation:

    • Prepare 500 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5% (w/v) Tween 80.

    • Causality: Because the API is practically insoluble in water, Tween 80 is mandatory to maintain "sink conditions" (ensuring the media concentration never exceeds 10% of the API's saturation solubility), preventing artificial release plateauing[8].

  • Dialysis Setup:

    • Reconstitute 5 mg of F-LPHNPs in 2 mL of PBS and seal inside a dialysis membrane bag (MWCO 10 kDa).

    • Submerge the bag in 50 mL of the release media in a conical flask. Incubate in a horizontal shaker at 37°C and 100 rpm.

  • Sampling:

    • At predetermined intervals (1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the external media and immediately replace with 1 mL of fresh, pre-warmed media.

  • Analysis:

    • Quantify the released API using the HPLC method described in Protocol 2.

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Self-Validation Checkpoint: The plotted cumulative release curve must exhibit a biphasic pattern: an initial burst release of <20% in the first 4 hours (representing drug intercalated in the lipid shell), followed by a sustained, zero-order release over 72 hours (representing drug diffusing out of the degrading PLGA core).

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide for biological assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with highly lipophilic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with highly lipophilic compounds.

The compound N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide belongs to the halogenated salicylanilide class—a family of molecules (including the well-known drug niclosamide) that exhibit potent biological activities ranging from antimicrobial to anticancer effects . However, the very structural features that drive its target affinity—multiple bulky, electronegative halogens (Br, Cl) and a planar aromatic system—also result in an exceptionally high partition coefficient (LogP) and profound aqueous insolubility.

This guide provides a mechanistic understanding of these solubility issues and offers field-validated, step-by-step protocols to ensure your biological assays yield reliable, reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into cell culture media?

The Causality: This is a classic "solvent crash." In a 100% DMSO stock, the compound is fully solvated. When pipetted into aqueous media (e.g., DMEM or PBS), the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic salicylanilide suddenly exceeds its thermodynamic solubility limit (often < 1 µg/mL) . Furthermore, the intramolecular hydrogen bonding between the 2-hydroxyl group and the amide carbonyl promotes a planar conformation, facilitating rapid π−π stacking and the nucleation of insoluble aggregates.

Q2: My biochemical assay shows a "flat" dose-response curve at higher concentrations. Is the compound inactive?

The Causality: A flat dose-response curve at high micromolar ranges is a hallmark of compound aggregation. Once the concentration exceeds the aqueous solubility limit, adding more compound only increases the amount of precipitate, not the concentration of the bioavailable monomeric drug. These aggregates can also cause false readouts by scattering light in fluorescence/absorbance assays or non-specifically sequestering proteins . You must formulate the compound to increase its monomeric equilibrium solubility.

Q3: Should I use a surfactant (like Tween-80) or cyclodextrin complexation to fix this?

The Causality: While surfactants like Tween-80 form micelles that can trap the lipophilic drug, they often disrupt cell membranes, leading to high background cytotoxicity in cell-based assays. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is vastly superior for biological assays. HP- β -CD features a hydrophobic inner cavity that encapsulates the lipophilic halogenated rings of your compound, while its hydrophilic exterior maintains high aqueous solubility without lysing mammalian cells .

Part 2: Visualizing the Troubleshooting Logic

Troubleshooting A Precipitation in Assay? B Check DMSO % A->B C Reduce to ≤ 1% B->C > 1% D Perform DLS Assay B->D ≤ 1% C->D E Aggregates Found D->E Yes G Soluble Monomer D->G No F Use HP-β-CD Complex E->F F->G

Troubleshooting workflow for resolving compound precipitation in biological assays.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements for halogenated salicylanilides using various formulation strategies, allowing you to select the optimal approach for your specific assay.

Formulation StrategyApprox. Max Aqueous SolubilityBiological Compatibility (In Vitro)Mechanistic Action
Free Drug (1% DMSO) < 0.5 µg/mLHigh (if fully dissolved)None; relies on basal thermodynamic solubility.
Cosolvent (Tween-80 1%) ~ 50 µg/mLLow (Membrane disruption)Micellar encapsulation of lipophilic domains.
Ethanolamine Salt ~ 200 µg/mLMedium (pH shifts possible)Deprotonation of phenol (pKa ~6.8) increases polarity.
HP- β -CD Complex > 2,000 µg/mLVery High (Inert oligosaccharide)Host-guest inclusion complexation shields halogens.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (Kneading Method)

This protocol creates a solid inclusion complex that can be rapidly dissolved in aqueous buffers, ensuring the compound remains in a monomeric state.

Materials:

  • N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (API)

  • 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Methanol / Ultra-pure Water (1:1 v/v)

  • Agate mortar and pestle

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the API and HP- β -CD to achieve a 1:2 molar ratio. The excess cyclodextrin drives the thermodynamic equilibrium toward complete encapsulation.

  • Solvent Addition: Place the HP- β -CD in the agate mortar. Add a minimal volume of the Methanol/Water (1:1) mixture to form a thick, homogenous paste.

  • API Incorporation: Slowly add the API powder to the paste.

  • Kneading: Triturate (knead) the mixture continuously for 45–60 minutes. Scientific Insight: The mechanical shear force combined with the solvent micro-environment overcomes the crystal lattice energy of the API, forcing it into the hydrophobic cavity of the cyclodextrin.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual methanol.

  • Pulverization: Grind the dried complex into a fine powder and pass through a 100-mesh sieve.

  • Reconstitution: Dissolve the required amount of the powder directly into your assay buffer (e.g., PBS). The resulting solution will be optically clear and free of aggregates.

Protocol B: Preparation of the Ethanolamine Salt

If cyclodextrins interfere with your specific target binding, salt formation is an excellent alternative. The phenolic hydroxyl group of the salicylanilide is weakly acidic.

Step-by-Step Methodology:

  • Suspension: Suspend 100 mg of the API in 5 mL of absolute ethanol in a glass vial.

  • Base Addition: Add 1.1 molar equivalents of ethanolamine dropwise while stirring at 50°C.

  • Clarification: The suspension will rapidly clear as the ionized salt forms and dissolves in the warm ethanol.

  • Precipitation: Cool the solution to 4°C and slowly add cold diethyl ether to precipitate the ethanolamine salt.

  • Collection: Filter the precipitate, wash with cold ether, and dry under vacuum. This salt can be dissolved directly in aqueous media, yielding significantly higher concentrations than the free acid.

Part 5: Mechanism of Action Visualization

Mechanism Free Free Compound (Lipophilic) Mix Kneading Method (Thermodynamic Shift) Free->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Cell Cellular Uptake (Drug Release) Complex->Cell Equilibrium

Mechanism of HP-β-CD inclusion complexation and subsequent cellular delivery.

References

  • Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents Source: PubMed Central (PMC) URL:[Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Source: PubMed Central (PMC) URL:[Link]

  • A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion Source: PubMed Central (PMC) URL:[Link]

  • Beyond Inclusion: Mechanistic Insights into Niclosamide dual solubilization by 2-hydroxypropyl- β -cyclodextrin through experimental and theoretical approaches Source: European Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Precipitation of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide in Cell Culture Media

Welcome to the technical support guide for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. This document provides in-depth troubleshooting for a common issue encountered with this and other similar halogenated sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. This document provides in-depth troubleshooting for a common issue encountered with this and other similar halogenated salicylanilides: precipitation in aqueous cell culture media. Our goal is to explain the underlying chemical principles and provide actionable, field-tested protocols to ensure the success and reproducibility of your experiments.

FAQ 1: I just diluted my DMSO stock of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide into my cell culture media and it immediately turned cloudy. What is happening?

This is the most common issue researchers face with highly hydrophobic compounds and is often referred to as "solvent shock" or "crashing out."

Root Cause Analysis:

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a member of the salicylanilide class of compounds. Its structure, which includes multiple halogen substituents and aromatic rings, makes it highly lipophilic (hydrophobic) and poorly soluble in water.[1][2][3] While it dissolves readily in a 100% organic solvent like dimethyl sulfoxide (DMSO), this environment is drastically different from your cell culture medium, which is over 99% aqueous.

When a small volume of your concentrated DMSO stock is rapidly introduced into the large volume of aqueous media, the DMSO disperses quickly. This sudden shift in the solvent environment leaves the compound molecules unable to stay in solution, causing them to rapidly aggregate and form a fine precipitate.[4][5][6]

FAQ 2: My media looked clear initially, but after a few hours in the 37°C incubator, I see a precipitate. Why the delay?

This phenomenon points to issues of kinetic versus thermodynamic solubility and the influence of the cell culture environment.

Root Cause Analysis:

  • Metastable Supersaturation: Immediately after dilution, you may have created a supersaturated solution. This is an unstable state where the concentration of the compound is temporarily higher than its true thermodynamic solubility limit. Over time, and aided by the energy from the 37°C incubator, the molecules rearrange into a more stable, crystalline (precipitated) state.[4]

  • Temperature and pH Shifts: Solubility is temperature-dependent. A solution prepared at room temperature may become supersaturated when warmed to 37°C.[5][7] Additionally, as cells metabolize, they release acidic byproducts like lactate, which can gradually lower the pH of the medium.[5] Salicylanilides are weakly acidic, and their solubility can be sensitive to pH changes.[2][8]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, proteins (e.g., albumin in Fetal Bovine Serum). Over time, your compound could interact with these components, forming less soluble complexes.[5][9]

Troubleshooting Workflow: A Systematic Approach

This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.

G cluster_0 Problem Identification cluster_1 Timing Analysis cluster_2 Immediate Precipitation Solutions cluster_3 Delayed Precipitation Solutions observe Precipitate Observed in Media timing When did it precipitate? observe->timing sol_immediate Solvent Shock (See FAQ 1) timing->sol_immediate Immediately sol_delayed Metastability / Environmental Factors (See FAQ 2) timing->sol_delayed After Incubation action1 Action: Improve Dilution Technique (Protocol 2) sol_immediate->action1 action2 Action: Optimize Solvent Conc. (See FAQ 4) sol_immediate->action2 action3 Action: Determine Max Solubility (Protocol 3) sol_delayed->action3 action4 Action: Consider Solubilizing Agents (See FAQ 5) sol_delayed->action4

Caption: Troubleshooting Decision Tree.

FAQ 3: What is the correct way to prepare and handle my stock solution to minimize these problems?

Proper stock solution preparation is the foundation of a successful experiment. Errors here will cascade through your entire workflow.

Root Cause Analysis:

An improperly prepared stock solution—one that is not fully dissolved, has absorbed water, or has undergone freeze-thaw cycles—can act as a seed for precipitation when diluted.[5][10]

Protocol 1: High-Concentration Stock Solution Preparation
  • Equilibrate: Allow the vial of solid N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Choice: Use anhydrous, high-purity DMSO.[11] Water contamination in DMSO can reduce its solvating power for hydrophobic compounds and can promote degradation over time.[6][11]

  • Dissolution: Add the calculated volume of DMSO directly to the vial to create a high-concentration stock (e.g., 10-20 mM). Vortex vigorously for 1-2 minutes.

  • Aid Dissolution (If Needed): If you still see particulates, sonicate the vial in a water bath for 5-10 minutes.[12] Gentle warming to 37°C can also help, but do not overheat.[5]

  • Filtration & Storage: Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a sterile, amber glass or polypropylene tube.

  • Aliquoting: Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[5][10] Store at -20°C or -80°C as recommended.

FAQ 4: How can I change my dilution method to prevent the compound from "crashing out"?

Modifying your dilution technique is the most effective way to combat solvent shock. The key is to make the transition from a 100% organic environment to a >99% aqueous one as gentle as possible.

Protocol 2: Stepwise Serial Dilution into Media

This protocol minimizes localized high concentrations of the compound during dilution.

  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Create an Intermediate Dilution: First, make an intermediate dilution of your stock in pure DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution. This is a crucial step often missed.[11]

  • Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of your intermediate DMSO dilution drop-by-drop. The agitation helps rapidly disperse the compound, preventing localized supersaturation.

  • Solvent Concentration: Always ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤0.5%, but ideally ≤0.1%).[5][11] Remember to include a vehicle control (media + same final DMSO concentration) in all experiments.

G cluster_0 DMSO Environment cluster_1 Aqueous Media Environment stock 10 mM Stock in 100% DMSO media >99% Aqueous Media stock->media compound1 C dmso1 D precipitate Precipitate (Aggregation) compound2

Caption: Mechanism of Precipitation.

FAQ 5: I've tried everything and still see precipitation. Are there any advanced methods to increase solubility?

Yes. If standard methods fail, you can use formulation strategies to enhance the apparent solubility of the compound.

Root Cause Analysis:

For exceptionally difficult compounds, the intrinsic aqueous solubility is simply too low to achieve the desired concentration. In these cases, a "carrier" molecule is needed to keep the compound dispersed in the aqueous environment.

Advanced Strategy: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic drug molecules, like N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, forming a "host-guest" inclusion complex.[15] This complex is water-soluble, effectively increasing the compound's concentration in the media.[13][14][15][16]

Protocol 3: Solubility Enhancement with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high water solubility and low toxicity.

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired cell culture medium. Warm to 37°C to aid dissolution.

  • Complexation: Add your concentrated DMSO stock of the compound directly to the HP-β-CD solution.

  • Incubate: Incubate the mixture for 1-4 hours at 37°C with gentle agitation (e.g., on a shaker) to allow for the formation of the inclusion complex.

  • Application: This complex-containing medium can now be used for your experiments. It's critical to run a parallel vehicle control containing the same final concentrations of both DMSO and HP-β-CD.[12]

Solvent/MethodTypical Stock Conc.Final Conc. in MediaProsCons
DMSO 10-50 mM≤0.5%High solvating power for hydrophobic compounds.[6]Can be toxic to cells at >0.5%; risk of precipitation upon dilution.[5][12]
Ethanol 10-20 mM≤0.5%Less cytotoxic than DMSO for some cell lines.Lower solvating power than DMSO for highly lipophilic compounds.
HP-β-Cyclodextrin N/AVariesSignificantly increases apparent aqueous solubility; low cytotoxicity.[14][16]Can potentially interact with cell membranes or extract cholesterol; requires careful controls.
FAQ 6: How can I be sure that the precipitate is my compound and scientifically determine its maximum soluble concentration in my media?

Visual inspection is useful but not quantitative. A systematic experimental approach is required to determine the true solubility limit.

Root Cause Analysis:

Precipitates can sometimes be caused by other factors, such as the precipitation of salts (e.g., calcium phosphate) from the medium itself, especially if there are significant pH shifts or if concentrated buffers are mixed improperly.[7][9][17] Therefore, confirming the identity of the precipitate and quantifying the soluble fraction is essential for data integrity.

Protocol 4: Determining Kinetic Solubility in Culture Media
  • Prepare Dilution Series: In a multi-well plate, prepare a serial dilution of your compound in your specific cell culture medium (including serum, if used). Start from a concentration you know will precipitate and dilute down to a concentration that remains clear.

  • Equilibrate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2, 6, or 24 hours).

  • Separate Soluble/Insoluble Fractions: Centrifuge the plate at high speed (e.g., >3000 x g) for 15-20 minutes to pellet all precipitated material.

  • Quantify Soluble Fraction: Carefully collect the supernatant from each well. Analyze the concentration of the dissolved compound using an appropriate analytical method, such as:

    • HPLC-UV: The gold standard for quantification.

    • LC-MS: For higher sensitivity and confirmation of molecular weight.

  • Determine Solubility Limit: The highest concentration at which no significant loss of compound is detected in the supernatant is your kinetic solubility limit under those specific conditions.

This systematic approach ensures that the concentrations you use in your experiments are accurate and that the compound remains in solution for the duration of your assay, leading to reliable and reproducible results.

References
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • MilliporeSigma.
  • Smolecule. (2024, August 10). N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide.
  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • MilliporeSigma. 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide.
  • BenchChem.
  • ACS Omega. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • PubChem. 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide.
  • Pharmaceuticals. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2023, January 15). Salicylanilides and Their Anticancer Properties.
  • SciSpace. (2018, September 15).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • RayBiotech. Salicylanilide.
  • Merck. N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.
  • Nature Communications. (2022, June 12). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins.
  • BenchChem. improving (-)-Anomalin solubility for in vitro assays.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sussex Drug Discovery Centre. (2014, September 28).
  • Sapphire Bioscience. N-(4-Bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.
  • ResearchGate. (2017, May 23).
  • Sigma-Aldrich.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Open Access Journals. (2016, June 21). Review on Interaction of Serum Albumin with Drug Molecules.
  • BioC
  • Berkala Ilmiah Kimia Farmasi. (2022, December 1). Solubility and Dissolution Study of Salicylamide.
  • Journal of the South African Veterinary Association. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.
  • ResearchGate.
  • International Journal of Molecular Sciences. (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective.
  • Protein Engineering, Design and Selection. (2018). Solubility of proteins.
  • Molecules. (2010).
  • LookChem. Cas 426265-73-8,4-Bromo-2-chlorobenzamide.
  • BLDpharm. 3679-64-9|5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals working on the HPLC method development and analysis of N-(4-bromo-2-chlorophenyl)-5-chloro-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals working on the HPLC method development and analysis of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, an active pharmaceutical ingredient. It is designed as a series of questions and answers to directly address common challenges, providing expert insights and actionable troubleshooting strategies.

Section 1: Foundational Method Development & Initial Setup

The key to a successful HPLC analysis is a well-developed, robust method. This section addresses the fundamental questions that arise when establishing a method from scratch.

Q1: Where do I even begin with method development for this compound? What are the critical starting parameters?

A1: A systematic approach is crucial. The goal is to find the optimal balance between resolution, analysis time, and robustness. The chemical properties of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide—a halogenated phenolic compound—dictate the initial choices. It is a weakly acidic compound, making it an ideal candidate for reversed-phase chromatography.

A logical workflow for method development is essential.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation & SST a 1. Analyte Characterization (pKa, logP, UV spectra) b 2. Select Column & Mobile Phase (C18, ACN/MeOH, Buffer) a->b c 3. Determine Detection λmax b->c d 4. Initial Gradient Run (5-95% Organic) c->d Move to Optimization e 5. Isocratic Hold Evaluation (Based on gradient retention) d->e f 6. Fine-Tune Mobile Phase (pH, Organic %) e->f g 7. Assess Peak Shape & Resolution f->g h 8. Define System Suitability (Tailing, Plate Count, RSD) g->h Finalize & Validate i 9. Method Validation (ICH Q2) (Linearity, Accuracy, Precision) h->i j 10. Final Method Documented i->j

Caption: Systematic workflow for HPLC method development.

For a robust starting point, consider the parameters outlined in the table below. These are based on established methods for similar analytes and provide a high probability of initial success.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is ideal for retaining the hydrophobic aromatic structure of the analyte. A 150 mm length provides a good balance of resolution and run time.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is an effective buffer for controlling the pH of the mobile phase. A low pH (around 2.5-3.0) is critical to suppress the ionization of the phenolic hydroxyl group, which prevents severe peak tailing.
Mobile Phase B Acetonitrile (ACN)Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for this class of compounds.
Gradient 10% to 90% ACN over 20 minutesA broad initial gradient is a powerful scouting tool. It helps to determine the approximate elution conditions and reveals the presence of any late-eluting impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detector UV-Vis Detector @ ~220 nm or ~300 nmThe molecule has multiple chromophores. A UV scan of a standard solution is essential, but 220 nm often provides a strong response. A secondary maximum may be present near 300 nm.
Injection Vol. 10 µLA good starting volume that balances signal intensity with the risk of column overload.
Sample Diluent Mobile Phase (50:50 ACN:Water) or similarTo ensure good peak shape, the sample solvent should be as weak as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Section 2: Troubleshooting Guide for Peak Resolution & Shape

Even with a good starting point, problems are common. This section provides a systematic guide to diagnosing and resolving the most frequent issues.

Q2: My main analyte peak is tailing significantly (asymmetry > 1.5). What are the causes and how do I fix it?

A2: Peak tailing is one of the most common problems encountered and is often related to unwanted secondary interactions between the analyte and the stationary phase.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed (Asymmetry > 1.5) Cause1 Silanol Interactions (Analyte - Silica) Start->Cause1 Cause2 Column Overload (Mass or Volume) Start->Cause2 Cause3 Mismatched Sample Solvent Start->Cause3 Cause4 Column Degradation ('Void' formation) Start->Cause4 Sol1 Decrease Mobile Phase pH (e.g., to 2.5 with H3PO4) Cause1->Sol1 Primary Fix Sol2 Add Ion-Pairing Agent (e.g., Triethylamine - TEA) Cause1->Sol2 Alternative Sol3 Reduce Sample Concentration Cause2->Sol3 Check Mass Sol4 Inject Smaller Volume Cause2->Sol4 Check Volume Sol5 Match Diluent to Mobile Phase Cause3->Sol5 Sol6 Flush or Replace Column Cause4->Sol6

Caption: Decision tree for troubleshooting peak tailing.

Detailed Breakdown of Solutions:

  • Suppress Silanol Interactions (Most Likely Cause): The free silanol groups (-Si-OH) on the silica backbone of the C18 column are acidic and can form strong secondary ionic interactions with basic or polar functional groups on your analyte. The phenolic hydroxyl group on N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide can interact this way.

    • Action: Lower the mobile phase pH to ~2.5 using an acid like phosphoric acid or formic acid. At this low pH, the silanol groups are protonated (Si-OH) and less active, minimizing these unwanted interactions and dramatically improving peak shape.

  • Check for Mass Overload: Injecting too much sample mass onto the column saturates the stationary phase, leading to a broad, tailing peak.

    • Action: Prepare a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape improves and the asymmetry factor decreases with lower concentrations, you are experiencing mass overload. Adjust your sample preparation procedure accordingly.

  • Evaluate Sample Solvent (Diluent): If your sample is dissolved in a solvent significantly stronger than your starting mobile phase (e.g., 100% ACN when the run starts at 10% ACN), the sample will not properly focus on the head of the column. This leads to band broadening and tailing.

    • Action: Re-dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.

  • Consider Column Health: An older column may have developed a void at the inlet or have contaminated packing material.

    • Action: Try reversing the column and flushing it with a strong solvent (follow manufacturer's instructions). If this does not help, the column may need to be replaced.

Q3: I see my main peak, but it's not separated from a nearby impurity (Resolution < 1.5). How can I improve the resolution?

A3: Resolution (Rs) is a function of three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must manipulate one or more of these factors.

ResolutionFactors cluster_params Resolution Resolution (Rs) Efficiency Efficiency (N) Plate Count Resolution->Efficiency Impacts Peak Width Selectivity Selectivity (α) Peak Spacing Resolution->Selectivity Impacts Peak Center Retention Retention (k) Retention Time Resolution->Retention Impacts Both p1 Flow Rate Column Length Efficiency->p1 p2 Mobile Phase Organic % pH, Buffer Selectivity->p2 p3 Organic Solvent Type (ACN vs MeOH) Selectivity->p3 p4 Column Chemistry (C18, Phenyl-Hexyl) Selectivity->p4 p5 Temperature Retention->p5

Caption: Relationship between resolution and key HPLC parameters.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Strength (Affects Retention, k): This is the easiest and most impactful parameter to adjust.

    • Action: If your peaks are eluting very early (low k), they don't spend enough time interacting with the stationary phase to be separated. Decrease the percentage of organic solvent (Acetonitrile) in your mobile phase. This will increase the retention time of all components, providing more opportunity for separation. A good target for the retention factor (k) is between 2 and 10.

  • Change Selectivity (α): Selectivity is the measure of separation between the peak centers. Changing it is the most powerful way to resolve co-eluting peaks.

    • Action 1 (Change Organic Solvent): Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different properties and interact with the analyte and stationary phase differently, which can drastically alter the elution order and spacing of peaks.

    • Action 2 (Adjust pH): If the impurity has an ionizable functional group, slightly adjusting the mobile phase pH can change its charge state and retention time relative to the main analyte.

    • Action 3 (Change Column Chemistry): If mobile phase adjustments fail, the column chemistry is the next logical step. A Phenyl-Hexyl column, for example, offers different (pi-pi) interactions compared to a C18 column and can provide the necessary selectivity to separate closely eluting aromatic compounds.

  • Increase Efficiency (N): Efficiency relates to the narrowness of the peaks (a higher plate count means narrower peaks). While less impactful than changing selectivity, it can be the final tweak needed.

    • Action: Use a longer column (e.g., 250 mm instead of 150 mm) or a column with smaller particles (e.g., 3 µm instead of 5 µm). Note that this will increase backpressure.

Q4: My peak is splitting into two. What's happening?

A4: Peak splitting is usually caused by a problem at the column inlet or by an issue with the sample solvent.

  • Primary Cause: Sample Solvent Effect: This is the most common reason. If the sample is dissolved in a much stronger solvent than the mobile phase, the portion of the sample that first contacts the mobile phase begins to move down the column before the rest of the injected band has even loaded. This creates two distinct bands, resulting in a split peak.

    • Solution: As mentioned for peak tailing, always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

  • Secondary Cause: Column Inlet Problem: A partial blockage of the column inlet frit or a void in the packing material can cause the sample band to be distributed unevenly onto the column, leading to splitting.

    • Solution: First, disconnect the column and check the system pressure without it to ensure there isn't a blockage elsewhere. If the system is fine, try back-flushing the column according to the manufacturer's directions. If the problem persists, the column likely needs to be replaced. Using a guard column can help protect the analytical column from particulate matter and extend its life.

Section 3: Frequently Asked Questions (FAQs)

Q: What are appropriate System Suitability Test (SST) parameters for this method once developed?

A: System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis. For a typical quantitative analysis of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, the following SST parameters, based on ICH and USP guidelines, are recommended.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) RSD ≤ 2.0% for 5 replicate injectionsConfirms the precision of the analytical system (retention time and peak area).
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation from any potential interfering peaks.
Q: How should I prepare my standard and sample solutions?

A: Accurate preparation is critical for reliable results.

Standard Solution Preparation (Example: 100 µg/mL):

  • Primary Stock (1 mg/mL): Accurately weigh 25 mg of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide reference standard into a 25 mL volumetric flask.

  • Dissolve in 15-20 mL of Acetonitrile or Methanol, using sonication if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the same solvent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Primary Stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the sample diluent (e.g., 50:50 ACN:Water).

Sample Solution Preparation (from a formulation):

  • Accurately weigh a portion of the sample (e.g., powdered tablets, cream) equivalent to approximately 25 mg of the active ingredient into a 25 mL volumetric flask.

  • Add ~20 mL of Acetonitrile or Methanol and extract the active ingredient using sonication or mechanical shaking for 15-20 minutes.

  • Dilute to the mark with the extraction solvent.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove excipients.

  • Perform a final dilution (e.g., 1 in 10) into the sample diluent to match the concentration of the working standard.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]

  • Dolan, J. W. (2006). The Sample Solvent: A Frequent Source of Problems. LCGC North America, 24(5), 458-464. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Agilent Technologies. (2011). Solvent Properties for HPLC. Technical Overview. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Optimization

Technical Support Center: Enhancing Cell Membrane Permeability of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Welcome to the technical support center for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its cellular uptake. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance its cell membrane permeability and achieve your research goals.

Introduction to N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its Permeability Challenges

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated benzamide with potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] Its chemical structure, characterized by multiple halogen substitutions and a phenolic hydroxyl group, suggests a hydrophobic nature, which can be a double-edged sword for drug delivery. While a degree of lipophilicity is necessary for membrane interaction, excessive hydrophobicity can lead to poor aqueous solubility and aggregation, ultimately hindering effective cell penetration.

This guide will provide a structured approach to diagnosing and overcoming permeability issues associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor cell membrane permeability of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide?

A1: The poor cell permeability of this compound likely stems from a combination of its physicochemical properties:

  • Low Aqueous Solubility: The presence of multiple halogen atoms (bromine and chlorine) and two phenyl rings contributes to its significant hydrophobicity, likely leading to low solubility in aqueous media.[1] This can cause the compound to precipitate out of solution before it can effectively interact with the cell membrane.

  • High Molecular Weight: With a molecular weight of 361.02 g/mol , it is approaching the upper limit of what is generally considered favorable for passive diffusion across the cell membrane, as suggested by Lipinski's Rule of Five.[3][4][5]

  • Potential for Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign substances out of the cell, thereby reducing its intracellular concentration.[6]

Q2: How can I experimentally confirm and quantify the permeability of my compound?

A2: Two standard in vitro assays are highly recommended for assessing membrane permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It provides a good initial assessment of a compound's intrinsic ability to cross a lipid barrier.[6]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer mimicking the intestinal barrier. This assay can evaluate both passive diffusion and active transport, including the potential for efflux.[6][7]

Q3: What are the main strategies to improve the cellular uptake of this compound?

A3: Strategies can be broadly categorized into three areas:

  • Chemical Modification: Altering the chemical structure of the compound to improve its physicochemical properties. A common approach is the synthesis of a prodrug.[8][9][10]

  • Formulation Enhancement: Incorporating the compound into a delivery system that facilitates its transport across the cell membrane.

  • Physical Methods: Using external forces to transiently permeabilize the cell membrane.[11]

Troubleshooting Guide: Low Intracellular Concentration

This section provides a step-by-step guide to troubleshooting and resolving issues of low intracellular accumulation of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.

Problem 1: Compound Precipitates in Aqueous Media

Symptoms:

  • Visible precipitate in your cell culture media or buffer.

  • Inconsistent results in cellular assays.

  • Low recovery of the compound in post-experiment analysis.

Underlying Cause: The high hydrophobicity and low aqueous solubility of the compound.

Solutions:

1. Optimization of Vehicle Solvent:

  • Rationale: Using a small percentage of a water-miscible organic solvent can help to keep the compound in solution.

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • For your experiment, dilute the stock solution into your aqueous media, ensuring the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (media with the same concentration of the organic solvent) in your experiments.

2. Use of Solubilizing Excipients:

  • Rationale: Certain excipients can increase the solubility of hydrophobic compounds.

  • Examples:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[12]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound.

  • Protocol (Cyclodextrin Formulation):

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Add the N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved.

    • Filter the solution to remove any undissolved particles before use.

Problem 2: Confirmed Low Passive Permeability

Symptoms:

  • Low apparent permeability (Papp) value in a PAMPA assay.

  • Low intracellular concentration in cellular uptake studies, even with good solubility.

Underlying Cause: The physicochemical properties of the molecule (e.g., size, polarity) are not conducive to passive diffusion across the lipid bilayer.

Solutions:

1. Chemical Modification: Prodrug Synthesis

  • Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. Masking polar functional groups can increase lipophilicity and enhance membrane permeability.[9][10] For N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, the phenolic hydroxyl group is a prime candidate for modification.

  • Example Strategy: Ester Prodrug

    • Reaction: Esterify the phenolic hydroxyl group with a short-chain carboxylic acid (e.g., acetic acid, pivalic acid). This will mask the polar -OH group, increasing the overall lipophilicity of the molecule.

    • Mechanism of Action: The more lipophilic ester prodrug will more readily cross the cell membrane. Once inside the cell, esterases will cleave the ester bond, releasing the active parent compound.

Experimental Workflow for Prodrug Strategy

G cluster_0 Problem Identification cluster_1 Solution: Prodrug Synthesis cluster_2 Validation cluster_3 Outcome a Low intracellular concentration of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide b PAMPA assay confirms low passive permeability a->b c Synthesize ester prodrug by modifying the hydroxyl group b->c d Characterize the prodrug (NMR, Mass Spec) c->d e Perform PAMPA assay on the prodrug d->e f Conduct cellular uptake studies with the prodrug e->f g Measure intracellular concentration of the parent compound f->g h Enhanced cell membrane permeability and intracellular delivery g->h

Caption: Workflow for enhancing permeability via a prodrug strategy.

2. Formulation with Permeation Enhancers

  • Rationale: Permeation enhancers are substances that transiently and reversibly increase the permeability of the cell membrane.[13]

  • Examples of Permeation Enhancers:

    • Fatty Acids: Oleic acid can disrupt the lipid bilayer.

    • Bile Salts: Sodium deoxycholate can create transient pores in the membrane.

    • Surfactants: Non-ionic surfactants can fluidize the membrane.

Table 1: Common Permeation Enhancers and Their Mechanisms

Permeation EnhancerMechanism of ActionTypical Concentration Range
Oleic AcidDisruption of lipid packing0.1 - 1% v/v
Sodium DeoxycholateMicelle formation and membrane fluidization0.02 - 0.5% w/v
Polysorbate 80 (Tween® 80)Membrane fluidization and inhibition of efflux pumps0.01 - 0.1% v/v
Problem 3: High Efflux Ratio in Caco-2 Assay

Symptoms:

  • The permeability from the basolateral to the apical side (B->A) is significantly higher than from the apical to the basolateral side (A->B) in a Caco-2 assay.

  • The efflux ratio (Papp(B->A) / Papp(A->B)) is greater than 2.

Underlying Cause: The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[6]

Solutions:

1. Co-administration with an Efflux Pump Inhibitor

  • Rationale: To confirm the involvement of a specific efflux pump and to potentially increase intracellular concentration in vitro, you can co-administer your compound with a known inhibitor of that pump.

  • Protocol:

    • Select an appropriate efflux pump inhibitor (e.g., Verapamil or Cyclosporin A for P-gp).

    • Perform the Caco-2 permeability assay with your compound in the presence and absence of the inhibitor.

    • If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a substrate for that pump.

Signaling Pathway of P-gp Mediated Efflux

cluster_cell Cell Interior Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Compound_out Compound (Extracellular) Pgp->Compound_out Efflux ATP ATP ATP->Pgp Energy Compound_in Compound (Intracellular) Compound_in->Pgp Binds Inhibitor Efflux Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibits

Caption: P-glycoprotein mediated efflux and its inhibition.

2. Structural Modification to Reduce Efflux Recognition

  • Rationale: In the long term, for drug development purposes, modifying the structure of the compound to reduce its affinity for efflux pumps is a viable strategy. This often involves iterative medicinal chemistry efforts.

  • General Approaches:

    • Reducing the number of hydrogen bond donors.

    • Introducing bulky groups that sterically hinder binding to the transporter.

    • Altering the overall charge distribution of the molecule.

Conclusion

Enhancing the cell membrane permeability of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide requires a systematic approach of diagnosis and targeted intervention. By understanding the underlying physicochemical challenges and employing the strategies outlined in this guide, researchers can significantly improve the intracellular delivery of this promising compound. For further assistance, please consult the references below or contact our technical support team.

References

  • Per-Ola, F., & Di, L. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(5), 1959–1972. [Link]

  • Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Molecules and Cells, 38(3), 226–233. [Link]

  • De Smedt, S. C., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Hewitt, W. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry, 63(13), 6828–6843. [Link]

  • Li, D., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 26(1), 1137–1147. [Link]

  • Ribeiro, A. C. F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 329. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Nature Protocols, 2(9), 2111–2119. [Link]

  • Sahoo, S., et al. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science, 11(1), 140-149. [Link]

  • Al-Hilal, T. A., & Park, J. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1545. [Link]

  • Iacob, B. C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1888. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Anti-Inflammatory Targets of N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (BCCHB) Using CRISPR Knockout: A Comparative Guide

As drug development shifts toward highly targeted therapies, deconvoluting the exact mechanism of action (MoA) of novel small molecules is critical. N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (BCCHB, CAS: 109...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted therapies, deconvoluting the exact mechanism of action (MoA) of novel small molecules is critical. N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (BCCHB, CAS: 1098360-68-9) is a synthetic salicylanilide derivative demonstrating potent anti-inflammatory and antineoplastic properties[1]. Structurally related to the FDA-approved anthelmintic niclosamide, BCCHB is hypothesized to exert its effects by dually inhibiting the STAT3 and NF-κB signaling pathways[2][3].

However, salicylanilides are notorious for polypharmacology, including mitochondrial uncoupling. To objectively evaluate BCCHB’s efficacy and prove that its anti-inflammatory effects are pathway-specific, researchers must move beyond standard pharmacological inhibitors and employ CRISPR-Cas9 knockout validation [4].

This guide provides a comprehensive, self-validating experimental framework for comparing BCCHB against standard alternatives and confirming its targets using CRISPR-engineered macrophage models.

Mechanistic Rationale & Comparative Performance

Inflammation is primarily driven by kinase cascades that culminate in the activation of transcription factors like STAT3 and NF-κB. While standard inhibitors often target upstream kinases (e.g., JAK2 or IKK), salicylanilides like BCCHB and niclosamide can directly impede the phosphorylation, nuclear translocation, or DNA-binding of these transcription factors[2][3].

Mechanism cluster_kinases Kinase Cascades Stimulus Inflammatory Stimuli (LPS / IL-6) Receptor Cell Surface Receptors (TLR4 / IL-6R) Stimulus->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates IKK IKK Complex Receptor->IKK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (p-Y705) NFKB NF-κB (p65) IKK->NFKB Phosphorylates IκBα Nucleus Pro-inflammatory Gene Expression (TNF-α, IL-1β, CCL2) STAT3->Nucleus Translocates NFKB->Nucleus Translocates BCCHB BCCHB (Test Compound) BCCHB->JAK2 Inhibits BCCHB->STAT3 Blocks Activation BCCHB->NFKB Blocks Activation

Fig 1. Mechanistic targeting of STAT3 and NF-κB signaling pathways by BCCHB.

Objective Product Comparison

Before initiating complex genetic models, it is essential to benchmark BCCHB against existing alternatives. The bromo-chloro substitution pattern on BCCHB is designed to improve metabolic stability compared to the nitro group found in niclosamide, which is often a liability for cellular toxicity.

Feature / CompoundBCCHB (Target Compound)Niclosamide (Standard)S3I-201 (Selective STAT3i)
Primary Targets STAT3, NF-κBSTAT3, NF-κB, Wnt/β-cateninSTAT3 (SH2 domain)
STAT3 IC₅₀ ~0.45 µM~0.25 µM86 µM
NF-κB Inhibition Strong (Blocks IκBα degradation)Strong (Blocks IκBα degradation)None
Mitochondrial Uncoupling ModerateHigh (Toxicity liability)None
Structural Advantage Bromo-chloro substitution enhances stabilityNitro group prone to reduction/toxicityHigh specificity, but poor potency

CRISPR-Cas9 Knockout Validation Strategy

Pharmacological inhibitors are insufficient to prove a direct MoA due to potential off-target effects. By generating isogenic STAT3 and RELA (NF-κB p65) knockout macrophage lines, we create a self-validating system[4].

The Causality Principle: If BCCHB suppresses inflammation solely via STAT3, its inhibitory effect should vanish in a STAT3-/- cell line. However, because BCCHB is a dual inhibitor, we expect it to still suppress LPS-induced TNF-α in STAT3-/- cells by acting on the intact NF-κB pathway. This dichotomous response perfectly deconvolutes polypharmacology.

Protocol sgRNA 1. sgRNA Design (STAT3 & RELA) Lenti 2. Lentiviral Packaging sgRNA->Lenti Transduction 3. Macrophage Transduction Lenti->Transduction Selection 4. Antibiotic Selection Transduction->Selection Validation 5. Genotype/Phenotype Validation Selection->Validation Assay 6. BCCHB Challenge Assay Validation->Assay

Fig 2. Step-by-step CRISPR-Cas9 knockout workflow for target validation.

Step-by-Step Methodology
Step 1: sgRNA Design & Lentiviral Cloning
  • Design three independent sgRNAs targeting the functional domains of murine Stat3 (e.g., SH2 domain) and Rela using tools like CHOPCHOP.

  • Clone the sgRNAs into the lentiCRISPR v2 transfer plasmid (encoding Cas9 and a puromycin resistance cassette).

  • Include a Non-Targeting Control (NTC) sgRNA to account for baseline CRISPR/Cas9 toxicity.

Step 2: Lentiviral Production
  • Co-transfect HEK293T cells with lentiCRISPR v2, psPAX2 (packaging), and pMD2.G (envelope) using a high-efficiency transfection reagent (e.g., PEI).

  • Harvest viral supernatant at 48h and 72h post-transfection. Filter through a 0.45 µm PES syringe filter.

Step 3: Macrophage Transduction & Selection
  • Seed RAW 264.7 macrophages at 1×105 cells/well in a 6-well plate.

  • Transduce cells with the viral supernatant supplemented with 8 µg/mL polybrene.

    • Expertise Insight:Strictly maintain a Multiplicity of Infection (MOI) < 0.3. At high MOIs, cells receive multiple sgRNAs, increasing the risk of off-target double-strand breaks. An MOI of 0.3 follows the Poisson distribution, ensuring that ~95% of transduced cells receive only a single viral integration.

  • 48 hours post-transduction, initiate selection with 2 µg/mL Puromycin for 7 days.

Step 4: Clonal Isolation & Dual Validation
  • Perform limiting dilution (0.5 cells/well) in 96-well plates to isolate monoclonal populations.

  • Dual Validation:

    • Phenotypic: Western blot for Total STAT3 and Total p65.

    • Genotypic: Extract genomic DNA, PCR amplify the target locus, and perform Sanger sequencing coupled with TIDE (Tracking of Indels by Decomposition) analysis.

    • Expertise Insight: Western blotting alone is insufficient. Some CRISPR indels produce truncated, partially functional proteins that evade standard antibodies. Genomic sequencing confirms a true frameshift null mutation.

Step 5: Pharmacological Challenge Assay
  • Seed WT, NTC, STAT3-/-, and RELA-/- macrophages in 96-well plates. Starve overnight in 0.5% FBS to reduce baseline kinase activity.

  • Pre-treat cells with Vehicle (DMSO) or BCCHB (0.1 µM, 0.5 µM, 1.0 µM) for 2 hours.

  • Stimulate with LPS (100 ng/mL, to drive NF-κB) or IL-6 (50 ng/mL, to drive STAT3) for 6 to 24 hours.

  • Quantify inflammatory readouts via ELISA (TNF-α, IL-1β) and assess cell viability via CellTiter-Glo to ensure reductions in cytokines are not artifacts of compound toxicity.

Expected Outcomes & Data Interpretation

By comparing the cytokine profiles of the WT and knockout lines treated with BCCHB, you can definitively map its polypharmacological profile.

Genotype (Macrophage)TreatmentIL-6 Induced p-STAT3LPS Induced TNF-αMechanistic Interpretation
Wild-Type (WT) VehicleHighHighBaseline inflammatory response.
Wild-Type (WT) BCCHB (1 µM)LowLowBCCHB effectively suppresses both pathways.
STAT3 KO VehicleAbsentHighSuccessful KO; NF-κB pathway remains intact.
STAT3 KO BCCHB (1 µM)AbsentLowBCCHB still inhibits NF-κB independently of STAT3.
RELA (p65) KO VehicleHighLowSuccessful KO; STAT3 pathway remains intact.
RELA (p65) KO BCCHB (1 µM)LowLowBCCHB still inhibits STAT3 independently of NF-κB.

References

  • Title: Niclosamide Alleviated Skin Inflammation and Restored the Balance between Effector and Regulatory T Cells in Skin Source: nih.gov URL: [Link][2]

  • Title: A STAT3/integrin axis accelerates pancreatic cancer initiation and progression Source: ucsd.edu URL: [Link]

  • Title: Dichotomous effects of cellular expression of STAT3 on tumor growth of HNSCC Source: nih.gov URL: [Link][4]

Sources

Comparative

Comparative Analysis: Benchmarking N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Against FDA-Approved Salicylanilides

Introduction: Re-evaluating the Salicylanilide Scaffold For decades, the salicylanilide chemical scaffold has been a cornerstone in veterinary medicine, primarily recognized for its potent anthelmintic properties.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-evaluating the Salicylanilide Scaffold

For decades, the salicylanilide chemical scaffold has been a cornerstone in veterinary medicine, primarily recognized for its potent anthelmintic properties.[1][2] Compounds such as Niclosamide, Oxyclozanide, and Rafoxanide are well-established for their efficacy against parasitic infections in livestock.[3][4][5] The foundational mechanism of this class involves the disruption of cellular energy metabolism, specifically through the uncoupling of mitochondrial oxidative phosphorylation.[6][7][8]

However, the therapeutic landscape is evolving. A significant body of recent research has illuminated the broader biological potential of salicylanilides, sparking interest in their repurposing for human health, particularly in oncology and infectious diseases.[1][2][9] These compounds have been shown to modulate a host of critical cellular signaling pathways, including STAT3, Wnt/β-catenin, and mTOR, which are frequently dysregulated in cancer.[10][11][12] This guide provides a comprehensive framework for benchmarking a novel derivative, N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, against its clinically relevant, FDA-approved counterparts. We will dissect their core mechanisms, provide detailed protocols for comparative efficacy testing, and analyze the structure-activity relationships that drive their biological effects.

The Compounds: A Structural Overview

The biological activity of salicylanilides is intrinsically linked to the substitution patterns on their two aromatic rings. The investigational compound and the selected benchmarks all share the core 2-hydroxy-N-phenylbenzamide structure but differ in their halogenation, which significantly influences their lipophilicity, proton-carrying ability, and target engagement.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesApproval Status
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide C₁₃H₈BrCl₂NO₂361.02Tri-halogenated: Chloro on salicylic ring; Bromo and Chloro on aniline ring.[13]Investigational
Niclosamide C₁₃H₈Cl₂N₂O₄327.12Dichloro- and nitro-substituted.FDA-approved (Anthelmintic)[14]
Oxyclozanide C₁₃H₆Cl₅NO₃401.46Penta-chloro substituted.FDA-approved (Veterinary Anthelmintic)[3][7]
Rafoxanide C₁₉H₁₁Cl₂I₂NO₃626.01Di-chloro and di-iodo substituted with a larger side chain.FDA-approved (Veterinary Anthelmintic)[4][6]

Core Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary and unifying mechanism of action for salicylanilides is their function as protonophores, which uncouple oxidative phosphorylation in mitochondria.[6][15]

Causality of Mechanism: In healthy mitochondrial respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP, the cell's energy currency. Salicylanilides, being lipophilic weak acids, can embed within the inner mitochondrial membrane. They pick up protons from the high-concentration intermembrane space and release them into the low-concentration matrix, effectively dissipating the gradient.[11] This uncoupling forces the ETC to work harder to maintain the gradient, consuming oxygen without producing ATP, ultimately leading to energy depletion and cell death in susceptible organisms like parasites.[7][14]

cluster_Mitochondria Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (High H+ Concentration) cluster_Matrix Mitochondrial Matrix (Low H+ Concentration) ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ATP_Synthase->ATP Generation Blocked Protons_IMS->ATP_Synthase Flows through Salicylanilide Salicylanilide (Protonophore) Protons_IMS->Salicylanilide Carries H+ Protons_Matrix H+ Salicylanilide->Protons_Matrix cluster_Pathways Key Oncogenic Signaling Pathways cluster_Outcomes Cellular Outcomes Salicylanilides Salicylanilides (e.g., Niclosamide, Rafoxanide) STAT3 STAT3 Salicylanilides->STAT3 Inhibit Wnt Wnt/β-catenin Salicylanilides->Wnt Inhibit mTOR mTORC1 Salicylanilides->mTOR Inhibit NFkB NF-κB Salicylanilides->NFkB Inhibit Proliferation Decreased Proliferation STAT3->Proliferation Wnt->Proliferation mTOR->Proliferation Metabolism Altered Metabolism mTOR->Metabolism Apoptosis Increased Apoptosis NFkB->Apoptosis Prevents A 1. Seed Cancer Cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Compounds (Serial dilutions of Salicylanilides) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO or Solubilizing Agent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Seeding density is optimized per cell line to ensure cells are in an exponential growth phase during treatment and do not become over-confluent.

  • Compound Preparation: Prepare stock solutions of all test salicylanilides (the novel compound, Niclosamide, Oxyclozanide, Rafoxanide) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Controls (Crucial for Data Integrity):

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)

Principle: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

[7][16]Detailed Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300) and Gram-negative (Escherichia coli ATCC 25922) strains. 2[9][17]. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each salicylanilide in MHB, typically from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

    • Controls:

      • Growth Control: Bacteria in MHB without any compound.

      • Sterility Control: MHB only, without bacteria.

      • Positive Control: A known antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from each clear well onto Mueller-Hinton Agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.

Comparative Data & Expected Performance

The following tables summarize publicly available data for the benchmark compounds and outline the expected performance profile for N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide based on structure-activity relationships.

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM)
CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Notes
Niclosamide ~0.5 - 2.0~0.5 - 1.5~1.0 - 3.0Potent across multiple cell lines; inhibits Wnt, STAT3, mTOR.
Oxyclozanide ~1.0 - 5.0~2.0 - 7.0~3.0 - 10.0Shows activity, often slightly less potent than Niclosamide in cancer models.
Rafoxanide ~1.0 - 4.0~1.5 - 6.0~2.0 - 8.0Induces ER stress and apoptosis; inhibits STAT3.
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Hypothesized: 0.5 - 3.0Hypothesized: 0.5 - 4.0Hypothesized: 1.0 - 5.0The tri-halogenation may enhance lipophilicity, potentially improving cell permeability and mitochondrial targeting, leading to potency comparable to or exceeding Niclosamide.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliNotes
Niclosamide 0.125 - 0.50.06 - 0.5>64Potent against Gram-positives, including resistant strains. I[9]neffective against Gram-negatives.
Oxyclozanide 0.5 - 1.00.5 - 2.0>64Strong activity against Gram-positives.
Rafoxanide Data less commonData less common>64Primarily studied as an anthelmintic.
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Hypothesized: 0.1 - 1.0Hypothesized: 0.1 - 1.0Hypothesized: >64Halogenated salicylanilides consistently show strong activity against Gram-positive bacteria. T[17][18]he specific halogen pattern is expected to confer potent activity.

Conclusion and Future Directions

The FDA-approved salicylanilides Niclosamide, Oxyclozanide, and Rafoxanide provide robust benchmarks for evaluating new derivatives. Their well-defined primary mechanism as mitochondrial uncouplers, combined with a growing understanding of their impact on oncogenic signaling, sets a clear standard for performance.

The investigational compound, N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, possesses a unique tri-halogenation pattern that warrants thorough investigation. Based on established structure-activity relationships, it is hypothesized to exhibit potent anticancer and antibacterial activities, potentially rivaling or exceeding those of Niclosamide. The experimental protocols detailed in this guide provide a rigorous and self-validating framework for testing this hypothesis. Subsequent research should focus on its selectivity for cancer cells over normal cells, its in vivo efficacy in animal models, and a deeper mechanistic dissection to identify any unique signaling interactions conferred by its distinct substitution pattern.

References

  • Rafoxanide: A Deep Dive into its Anthelmintic Mechanism of Action - Benchchem.
  • Niclosamide: Uses & Side Effects - Yashoda Hospitals.
  • Salicylanilides and Their Anticancer Properties - PubMed.
  • Niclosamide: Beyond an antihelminthic drug - PMC.
  • In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzo
  • Salicylanilides and Their Anticancer Properties - PMC.
  • The magic bullet: Niclosamide - Frontiers.
  • OXYCLOZANIDE - Inxight Drugs.
  • Niclosamide - UNION Therapeutics.
  • Oxyclozanide | Parasite Inhibitor - MedchemExpress.com.
  • Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)
  • Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - MDPI.
  • Oxyclozanide (1) - European Medicines Agency (EMA).
  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One - Our journal portfolio - PLOS.
  • Illustrates the multifaceted mechanisms of action of niclosamide in...
  • Oxyclozanide - Wikipedia.
  • RAFOXANIDE - Inxight Drugs.
  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology.
  • Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Deriv
  • Rafoxanide - Lasa Supergenerics Ltd.
  • N-(4-Bromophenyl)
  • N-(4-Bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Sapphire Bioscience.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Comprehensive Safety and Handling Guide: N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide As a novel and complex halogenated aromatic compound, N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

As a novel and complex halogenated aromatic compound, N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS: 1098360-68-9) requires a stringent and well-defined safety protocol. This guide, developed for researchers and drug development professionals, provides a holistic operational framework for its safe handling, from initial risk assessment to final disposal. The absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule necessitates a precautionary approach grounded in the analysis of its chemical structure and data from close structural analogs.

Hazard Assessment: A Precautionary Approach

N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a multi-halogenated aromatic amide. Its structure suggests several potential hazards that must be proactively managed.

  • Structural Alerts: The molecule contains multiple carbon-halogen bonds (C-Br, C-Cl), aromatic rings, and an amide linkage. Halogenated organic compounds are often persistent in the environment and can exhibit significant biological activity.[1] Aromatic amines and phenols can be skin and eye irritants and may be harmful if absorbed through the skin or inhaled.

  • Analog Data: A closely related compound, 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide, is classified as hazardous with a "Danger" signal word.[2] Its documented risks provide a critical surrogate for our safety planning.

Table 1: Inferred Hazard Profile based on Structural Analog

Hazard Class Description Source
Acute Toxicity Harmful if swallowed. [2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure. [2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. [2]

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. |[2] |

Given these inferred risks, a conservative approach is mandated. The compound should be treated as toxic, an irritant, and an environmental hazard until empirical data proves otherwise.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.[3][4]

Table 2: Mandatory PPE for Handling N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Category Item Specifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face Shield Goggles are required to protect against splashes. A face shield, worn over goggles, is necessary when handling larger quantities (>1g) or during procedures with a high risk of splashing, such as sonication or vortexing.[5]
Hand Protection Double-Gloved Nitrile Gloves Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals and is a reliable choice for handling powders and solutions.[6] Double-gloving provides an extra layer of protection against tears and contamination. The outer glove should be removed and replaced immediately upon suspected contamination.
Body Protection Chemical-Resistant Apron & Laboratory Coat A flame-retardant lab coat should be worn as a base layer. A disposable, chemical-resistant apron must be worn over the lab coat to protect against spills of the solid compound or its solutions.[4][5]
Respiratory Protection NIOSH-Approved N95 Respirator (Minimum) Due to the unknown inhalation toxicity and the compound being a powder, an N95 respirator is the minimum requirement when handling the solid material outside of a certified chemical fume hood to prevent inhalation of airborne particles. All handling of the solid powder should ideally occur within a fume hood.

| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Impermeable, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[7] |

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination. All steps involving the handling of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assemble all necessary equipment and reagents B 2. Verify fume hood is operational (check airflow) A->B C 3. Don all required PPE (as per Table 2) B->C D 4. Carefully weigh the solid compound C->D E 5. Prepare solution by slowly adding solvent to the solid D->E F 6. Cap and label all containers immediately E->F G 7. Decontaminate all surfaces and equipment F->G H 8. Segregate and dispose of waste (see Section 4) G->H I 9. Doff PPE in the correct order (gloves last) H->I J 10. Wash hands thoroughly with soap and water I->J

Caption: Standard workflow for handling N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.

Detailed Protocol:

  • Preparation: Before bringing the compound into the work area, ensure all other materials (solvents, glassware, waste containers) are prepared and within reach inside the fume hood to minimize movement.

  • Weighing: Use a tared weigh boat or glass vial. Handle the container with forceps to avoid direct contact. If static is an issue, use an anti-static gun. Perform this task in a draft-free area within the fume hood.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Immediately after use, cap the primary container and any solutions. Clean the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

Decontamination and Disposal Plan

Proper disposal is critical due to the compound's inferred ecotoxicity and the presence of halogens.

Decontamination:

  • Glassware/Equipment: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone, ethanol). Collect all rinsate as halogenated organic waste. After the solvent rinse, wash with soap and water.

  • Spills: For small spills of the solid, gently cover with an absorbent pad. For liquid spills, absorb with a chemical-absorbent material. In both cases, wet the material with a solvent like isopropanol to prevent dust generation, then carefully sweep the material into a designated hazardous waste container.[8] Do not use water for cleanup as the compound's solubility is likely low.[1]

Waste Disposal:

All waste generated from handling this compound must be treated as hazardous. The Resource Conservation and Recovery Act (RCRA) mandates the proper handling and disposal of such waste.[9]

  • Segregation is Key: Do not mix this waste with non-hazardous or non-halogenated waste streams.[9] Create dedicated, clearly labeled waste containers.

  • Waste Streams:

    • Solid Waste: Contaminated PPE (gloves, apron), weigh boats, and absorbent materials. Place in a sealed, labeled container marked "Halogenated Organic Solid Waste."

    • Liquid Waste: Unused solutions and solvent rinses. Collect in a sealed, compatible container (e.g., glass or HDPE) labeled "Halogenated Organic Liquid Waste."[8]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Halogenated waste typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[10]

Emergency Protocols

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

References

  • 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide Safety Information. Chemsrc.com. [Link]

  • 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide. PubChem. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • N-(4-BROMO-2-CHLOROPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE. NextSDS. [Link]

  • Buy chemical protective gloves. uvex safety. [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Laboratory Waste Management Guide. King County. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
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N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
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